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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: A Detailed Protocol for the Synthesis of 2-Phenyl-2-Pentenal via Directed Crossed-Aldol Condensation
Application Note: A Detailed Protocol for the Synthesis of 2-Phenyl-2-Pentenal via Directed Crossed-Aldol Condensation
Abstract
This application note provides a comprehensive guide for the synthesis of 2-phenyl-2-pentenal, a valuable compound in the flavor and fragrance industries.[1] The synthesis is achieved through a directed, base-catalyzed crossed-aldol condensation. The core challenge in this synthesis is the reaction between two different enolizable aldehydes—phenylacetaldehyde and propanal—which can lead to a complex mixture of up to four products under standard conditions.[2] This protocol circumvents this issue by employing a kinetically controlled, directed approach. It involves the selective deprotonation of phenylacetaldehyde using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), at low temperatures to pre-form the nucleophilic enolate. Subsequent addition of propanal as the electrophile ensures the formation of the desired carbon-carbon bond, leading to the target α,β-unsaturated aldehyde with high regioselectivity. This document details the underlying mechanistic strategy, a step-by-step experimental procedure, safety protocols, and troubleshooting guidance to ensure a reproducible and efficient synthesis.
Mechanistic Principles and Synthetic Strategy
The Aldol Condensation
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by coupling two carbonyl compounds.[3][4] In a base-catalyzed mechanism, a proton on the α-carbon of a carbonyl compound is abstracted to form a resonance-stabilized enolate.[4] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. The initial product is a β-hydroxy carbonyl compound (an aldol addition product).[5] If the reaction is heated, or under certain catalytic conditions, this intermediate can readily undergo dehydration to yield a more stable, conjugated α,β-unsaturated carbonyl compound, a process known as aldol condensation.[5]
The Challenge: Uncontrolled Mixed Aldol Reactions
When the aldol condensation is performed with two different aldehydes that both possess α-hydrogens, such as phenylacetaldehyde and propanal, a statistical mixture of four products is typically formed. Each aldehyde can act as both the enolate donor and the electrophilic acceptor, leading to two self-condensation products and two crossed-condensation products.[2][6] This lack of selectivity severely limits the synthetic utility of such reactions.
Figure 1: The potential product mixture from an uncontrolled mixed aldol reaction between two enolizable aldehydes.
Synthetic Strategy: Kinetically Controlled Directed Aldol Condensation
To synthesize 2-phenyl-2-pentenal selectively, we must control which aldehyde forms the enolate (the nucleophile) and which acts as the electrophile. The target molecule's structure, CH3-CH2-CH=C(Ph)-CHO, reveals that the new C-C bond is formed between the carbonyl carbon of propanal and the α-carbon of phenylacetaldehyde.
Therefore, the strategy is as follows:
-
Selective Enolate Formation: Phenylacetaldehyde is treated with a strong, sterically hindered, non-nucleophilic base at a very low temperature (-78 °C). Lithium diisopropylamide (LDA) is the ideal reagent for this purpose.[7] These conditions favor rapid and quantitative deprotonation under kinetic control, forming the lithium enolate of phenylacetaldehyde before it has a chance to react with itself.
-
Controlled Aldol Addition: Propanal is then added slowly to the solution of the pre-formed enolate at -78 °C. At this temperature, the enolate will selectively attack the more reactive electrophile present, which is the propanal, leading to the desired crossed-aldol addition product.
-
Workup and Dehydration: The reaction is quenched with a mild proton source. The resulting β-hydroxy aldehyde intermediate is then dehydrated to the final α,β-unsaturated product, 2-phenyl-2-pentenal. Dehydration is often facilitated by a mild acid wash during the workup procedure.
Figure 2: Reaction scheme for the directed aldol condensation synthesis of 2-phenyl-2-pentenal.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Required for all steps. Must be free of water. |
| Diisopropylamine | ≥99.5% | Sigma-Aldrich | Distill from CaH₂ before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Titer should be verified before use. |
| Phenylacetaldehyde | 95% | Sigma-Aldrich | Purify by distillation if necessary. |
| Propanal (Propionaldehyde) | ≥97% | Sigma-Aldrich | Distill before use. |
| Saturated aq. NH₄Cl solution | Reagent Grade | - | Used for quenching the reaction. |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying the organic phase. |
| Argon or Nitrogen Gas | High Purity | - | For maintaining an inert atmosphere. |
| Dry Ice / Acetone | - | - | For creating a -78 °C cold bath. |
| Glassware | - | - | All glassware must be oven or flame-dried before use. |
Safety Precautions
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle only under an inert atmosphere using proper syringe techniques.
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly opened bottles or distill from a suitable drying agent.
-
Aldehydes: Propanal and phenylacetaldehyde are irritants and flammable. Handle in a well-ventilated fume hood.
-
Low Temperatures: A dry ice/acetone bath is extremely cold (-78 °C). Wear cryogenic gloves and safety glasses.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Step-by-Step Procedure
A. Apparatus Setup
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Maintain a positive pressure of inert gas throughout the entire procedure.
B. Preparation of LDA Solution (in situ)
-
Charge the reaction flask with anhydrous THF (e.g., 100 mL for a 25 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Via syringe, add freshly distilled diisopropylamine (1.1 eq., e.g., 27.5 mmol, 3.86 mL) to the cold THF.
-
Slowly add n-butyllithium (1.05 eq., e.g., 26.25 mmol, 10.5 mL of 2.5 M solution) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
C. Enolate Formation
-
Prepare a solution of phenylacetaldehyde (1.0 eq., e.g., 25 mmol, 3.0 g) in a small amount of anhydrous THF (e.g., 10 mL).
-
Add this solution dropwise via syringe to the LDA solution over 15-20 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at -78 °C. Formation of the enolate is usually indicated by a color change.
D. Aldol Addition
-
Add freshly distilled propanal (1.0 eq., e.g., 25 mmol, 1.45 g) dropwise to the enolate solution over 15-20 minutes. It is critical to maintain the reaction temperature at -78 °C to prevent side reactions.
-
Stir the reaction mixture at -78 °C for an additional 2 hours. Monitor the reaction progress by TLC if desired.
E. Reaction Quench and Workup
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (e.g., 50 mL) while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (e.g., 100 mL).
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a yellowish oil containing the β-hydroxy aldehyde, which may partially dehydrate upon concentration.
F. Dehydration and Purification
-
The crude aldol adduct can often be dehydrated by dissolving it in a solvent like toluene, adding a catalytic amount of p-toluenesulfonic acid, and heating to reflux with a Dean-Stark apparatus to remove water.
-
Alternatively, simple purification via vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) will often induce elimination and yield the pure α,β-unsaturated product, 2-phenyl-2-pentenal.[8][9]
Data, Analysis, and Troubleshooting
Summary of Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, bulky, non-nucleophilic base for clean, kinetic enolate formation.[7] |
| Stoichiometry | Phenylacetaldehyde:Propanal:LDA (1.0 : 1.0 : 1.1) | A slight excess of base ensures complete deprotonation of the limiting reagent. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, polar solvent that solubilizes intermediates at low temperatures. |
| Temperature | -78 °C (Dry Ice / Acetone) | Crucial for kinetic control, preventing side reactions and enolate equilibration. |
| Reaction Time | ~4 hours (pre- and post-addition) | Allows for complete enolate formation and subsequent nucleophilic addition. |
| Workup | Saturated aq. NH₄Cl quench | Mildly acidic proton source that neutralizes the alkoxide without harsh conditions. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive n-BuLi or wet reagents/solvents.[7]2. LDA not formed correctly.3. Temperature rose significantly during additions. | 1. Use fresh, anhydrous solvents and titrate n-BuLi before use.2. Ensure proper stoichiometry and temperature for LDA formation.3. Improve cooling and add reagents more slowly. |
| Mixture of Products | 1. Enolate was not pre-formed; reagents were mixed together.2. Reaction was not kept cold enough, allowing for enolate exchange. | 1. Strictly follow the directed protocol: form enolate first, then add electrophile.2. Maintain -78 °C rigorously until the quench step. |
| Starting Material Recovered | 1. Incomplete deprotonation (insufficient or inactive base).2. Quenching by residual water in reagents or solvent.[7] | 1. Verify base concentration and use a slight excess.2. Ensure all glassware, solvents, and reagents are scrupulously dried. |
Experimental Workflow Diagram
Figure 3: A step-by-step workflow diagram for the synthesis of 2-phenyl-2-pentenal.
References
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
-
ACS Publications. (2011). Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. ACS Publications. [Link]
- Google Patents. (n.d.). CN103613488A - Preparation method of 2-methyl-2-pentenal.
-
Magritek. (n.d.). The Aldol Condensation. Magritek. [Link]
-
ResearchGate. (2017). Aldol condensation of 4-alkylbenzaldehyde with propanal followed by.... ResearchGate. [Link]
-
ResearchGate. (n.d.). 2-Methyl-2-pentenal prepared from condensation of propionaldhyde in presence of anion exchange resin. ResearchGate. [Link]
-
Scribd. (n.d.). Phenyl-2-Propanone by Rearrangement of 2-Phenylpropanal. Scribd. [Link]
-
Chemistry LibreTexts. (2023). 23.5: Mixed Aldol Reactions. Chemistry LibreTexts. [Link]
-
The Good Scents Company. (n.d.). 2-phenyl-2-pentenal. The Good Scents Company. [Link]
-
PubMed. (2021). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. PubMed. [Link]
-
Wikipedia. (n.d.). Aldol reaction. Wikipedia. [Link]
-
ACS Synthetic Biology. (2024). A Proline-Based Artificial Enzyme That Favors Aldol Condensation Enables Facile Synthesis of Aliphatic Ketones via Tandem Catalysis. ACS Publications. [Link]
-
Filo. (2025). The reaction of benzaldehyde (C₆H₅CHO) and propanal (CH₃CH₂CHO) in the presence of dilute sodium hydroxide. Filo. [Link]
-
Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]
-
Chemistry LibreTexts. (2025). 23.5: Mixed Aldol Reactions. Chemistry LibreTexts. [Link]
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Application Note: Formulation and Olfactory Profiling of 2-Phenyl-2-pentenal in Advanced Fragrance Matrices
Application Note: Formulation and Olfactory Profiling of 2-Phenyl-2-pentenal in Advanced Fragrance Matrices
Introduction and Chemical Identity
2-Phenyl-2-pentenal (CAS: 3491-63-2), also known systematically as (2E)-2-phenylpent-2-enal, is a highly valued α,β-unsaturated aldehyde utilized extensively in the flavor and fragrance (F&F) industry[1][2]. Characterized by its complex organoleptic profile, it is an essential building block for constructing sophisticated green, floral, and spicy accords[1][3].
In modern fragrance chemistry, understanding the exact physicochemical properties and the molecular behavior of 2-phenyl-2-pentenal is critical. Its aldehyde functional group and conjugated double bond govern both its stability in complex matrices and its binding affinity at olfactory receptors[4][5].
Physicochemical and Organoleptic Properties
To ensure predictable behavior in formulation, formulators must account for the specific physical parameters outlined in Table 1.
Table 1: Quantitative Data and Properties of 2-Phenyl-2-pentenal [1][4][6]
| Parameter | Value / Description |
| CAS Number | 3491-63-2 |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.22 g/mol |
| Boiling Point | 124–126°C at 14 mmHg |
| Density (Specific Gravity) | 1.005 – 1.015 g/mL @ 25°C |
| Refractive Index | 1.54500 – 1.55300 @ 20°C |
| Regulatory Limit (IFRA) | Up to 4.0000% in fragrance concentrate |
| Organoleptic Profile | Green, floral, chrysanthemum, spicy, radish, hyacinth, foliage, honey |
Mechanistic Insights: Olfactory Receptor Binding and Matrix Reactivity
Olfactory Signal Transduction
The perception of 2-phenyl-2-pentenal's signature "chrysanthemum/hyacinth" odor is initiated at the olfactory epithelium. The electrophilic carbonyl carbon of the aldehyde undergoes reversible nucleophilic attack by primary amine groups (e.g., lysine residues) located within the binding pocket of specific G-protein coupled olfactory receptors (GPCRs), forming a transient Schiff base[4][7]. Simultaneously, the lipophilic phenyl ring and pentenyl chain engage in hydrophobic interactions, stabilizing the ligand-receptor complex. This binding triggers the Golf signaling cascade, activating adenylyl cyclase, elevating intracellular cAMP, and ultimately resulting in membrane depolarization[7].
Olfactory signal transduction pathway initiated by 2-phenyl-2-pentenal binding.
Schiff Base Formation in Formulation
Within a fragrance matrix, the reactivity of the aldehyde group dictates compatibility. If formulated alongside primary amines—such as Methyl Anthranilate (commonly used for orange blossom notes)—2-phenyl-2-pentenal will undergo a condensation reaction to form a stable Schiff base[5][7].
-
Causality: This reaction yields an imine and releases water. The resulting Schiff base significantly alters the evaporation curve (acting as a heavier base note) and often causes a deep yellow-to-brown discoloration in the final product. Formulators must either intentionally pre-form this Schiff base to harness its tenacity or isolate these ingredients using encapsulation to prevent unwanted in-situ discoloration.
Experimental Protocols
Protocol 1: Synthesis and Purification of 2-Phenyl-2-pentenal
The industrial and laboratory synthesis of 2-phenyl-2-pentenal relies on a cross-aldol condensation between phenylacetaldehyde and propionaldehyde[8].
Rationale: Phenylacetaldehyde acts as the nucleophile. Under basic conditions, the highly acidic α-protons adjacent to the phenyl ring are abstracted to form a stable enolate. This enolate then attacks the electrophilic carbonyl carbon of propionaldehyde.
Step-by-Step Methodology:
-
Reactor Setup: Equip a 2-liter jacketed glass reactor with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Base Catalysis: Dissolve 0.5 equivalents of NaOH in a 1:1 mixture of ethanol and water. Cool the system to 5°C.
-
Enolate Generation: Add 1.0 equivalent of phenylacetaldehyde to the reactor. Stir for 15 minutes to allow enolate formation.
-
Electrophilic Addition: Slowly add 1.1 equivalents of propionaldehyde dropwise via an addition funnel over 60 minutes. Critical Control: Maintain the temperature below 10°C to suppress the self-condensation of propionaldehyde.
-
Dehydration: Once addition is complete, heat the mixture to 80°C (reflux) for 2 hours. This thermal energy drives the elimination of water (dehydration), yielding the conjugated α,β-unsaturated system of 2-phenyl-2-pentenal[8].
-
Workup & Extraction: Cool the mixture, neutralize with 10% HCl, and extract the organic layer using diethyl ether. Wash the organic phase with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄[8].
-
Purification: Perform fractional distillation under vacuum. Collect the fraction boiling at 124–126°C at 14 mmHg[4].
-
Validation: Verify purity (>90%) via GC-MS and confirm the absence of residual propionaldehyde via olfactory evaluation[9].
Workflow for the base-catalyzed aldol synthesis and purification of 2-phenyl-2-pentenal.
Protocol 2: Formulation of a "Green Chrysanthemum" Accord
This protocol outlines the creation of a self-validating fragrance base utilizing 2-phenyl-2-pentenal, demonstrating proper stabilization techniques.
Step-by-Step Methodology:
-
Solvent Preparation: In a clean, amber glass compounding vessel, add 50.0g of Dipropylene Glycol (DPG) as the non-reactive carrier solvent.
-
Antioxidant Integration: Dissolve 0.1g of Butylated Hydroxytoluene (BHT) into the DPG.
-
Causality: α,β-unsaturated aldehydes like 2-phenyl-2-pentenal are highly susceptible to auto-oxidation upon exposure to air, converting into odorless or off-putting carboxylic acids (e.g., 2-phenyl-2-pentenoic acid)[5]. BHT acts as a radical scavenger to halt this degradation pathway.
-
-
Core Dosing: Add 3.5g of 2-phenyl-2-pentenal (remaining safely under the 4.0% IFRA limit)[1]. Stir continuously at 200 RPM.
-
Floral Modifiers: Add 20.0g of Phenethyl Alcohol (rose/honey), 15.0g of Citronellol (fresh floral), and 5.0g of Galbanum essential oil (intense green). The green facets of Galbanum synergize with the radish/foliage notes of 2-phenyl-2-pentenal[1][3].
-
Maturation: Seal the vessel under a nitrogen blanket to displace oxygen. Allow the accord to macerate in a temperature-controlled dark room (20°C) for 14 days.
-
Causality: Maceration allows non-covalent interactions (hydrogen bonding, Van der Waals forces) between the alcohol modifiers and the aldehyde to equilibrate, rounding out harsh top notes and creating a cohesive olfactory percept.
-
-
Organoleptic Validation: Dip a standard perfumer's smelling strip into the matured accord. Evaluate the top notes immediately, the heart notes at 2 hours, and the dry-down at 12 hours to ensure the honey/spicy facets of 2-phenyl-2-pentenal persist linearly without souring.
Sources
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- 9. 2-Phenyl-2-pentenal, (E)+(Z), 90+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Application Notes & Protocols: The Synthetic Versatility of 2-Phenyl-2-pentenal
Application Notes & Protocols: The Synthetic Versatility of 2-Phenyl-2-pentenal
Abstract
2-Phenyl-2-pentenal is a valuable α,β-unsaturated aldehyde that serves as a versatile intermediate in modern organic synthesis.[1] Its conjugated system, featuring both a reactive aldehyde and an electron-deficient alkene, provides two distinct sites for chemical modification, enabling access to a wide array of more complex molecular architectures.[2][3] This guide provides an in-depth exploration of the reactivity of 2-phenyl-2-pentenal, detailing its application in key synthetic transformations including nucleophilic additions, selective reductions, and cycloaddition reactions. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step methodologies to leverage this powerful synthetic building block.
Introduction: Structure and Reactivity
2-Phenyl-2-pentenal belongs to the class of α,β-unsaturated aldehydes, compounds that are pivotal "building blocks" in synthetic chemistry.[1] The defining feature of this molecule is the conjugation between the phenyl ring, the carbon-carbon double bond, and the aldehyde carbonyl group. This extended π-system dictates its reactivity, creating two primary electrophilic centers: the carbonyl carbon (C1) and the β-carbon (C3) of the alkene.
The reactivity is a delicate balance of resonance and inductive effects. The electron-withdrawing nature of the carbonyl group polarizes the C=C bond, rendering the β-carbon susceptible to nucleophilic attack (a 1,4- or conjugate addition). Simultaneously, the carbonyl carbon remains a classic electrophilic site for direct nucleophilic attack (a 1,2-addition).[3][4] The presence of the phenyl group at the α-position provides steric hindrance and electronic stabilization, influencing the selectivity of these competing pathways.[5]
This dual reactivity is the cornerstone of its synthetic utility, allowing chemists to selectively target different positions on the molecule to build complexity. The choice of nucleophile, catalyst, and reaction conditions determines whether the reaction proceeds via a 1,2- or 1,4-addition pathway.
Caption: Competing reaction pathways for 2-Phenyl-2-pentenal.
Key Synthetic Transformations
The strategic use of 2-phenyl-2-pentenal allows for the synthesis of diverse product classes. The following sections detail the most common and impactful transformations.
Nucleophilic Additions: The 1,2- vs. 1,4-Selectivity Challenge
The choice between direct (1,2) and conjugate (1,4) addition is a classic challenge in the chemistry of α,β-unsaturated carbonyls. This selectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle.[6]
-
1,2-Addition (Direct Addition): Favored by "hard" nucleophiles, which are highly reactive, charge-dense, and kinetically controlled. Reagents like Grignard (RMgX) and organolithium (RLi) compounds rapidly attack the more polarized carbonyl carbon.[5][6] The product is an allylic alcohol.
-
1,4-Addition (Conjugate or Michael Addition): Favored by "soft" nucleophiles, which are less reactive, more polarizable, and thermodynamically controlled. Reagents such as organocuprates (Gilman reagents, R₂CuLi), enamines, and stabilized enolates preferentially add to the β-carbon.[3][6] This reaction forms an enolate intermediate, which is then protonated to yield a saturated aldehyde or ketone functionalized at the β-position.
| Reagent Type | Example | Predominant Pathway | Product Type |
| Hard Nucleophiles | CH₃MgBr, n-BuLi | 1,2-Addition | Allylic Alcohol |
| Soft Nucleophiles | (CH₃)₂CuLi, Malonates | 1,4-Addition | β-Substituted Aldehyde |
| Borderline | NaBH₄ | 1,2-Addition (Reduction) | Allylic Alcohol |
Table 1: Selectivity of Nucleophilic Addition to 2-Phenyl-2-pentenal.
Selective Reduction Protocols
The presence of two reducible functional groups (aldehyde and alkene) necessitates careful selection of reducing agents to achieve desired outcomes.
-
Reduction of Aldehyde to Alcohol: Standard hydride reagents like sodium borohydride (NaBH₄) are highly selective for the carbonyl group, leaving the C=C double bond intact.[5][7] This provides a straightforward route to 2-phenyl-2-penten-1-ol. Lithium aluminium hydride (LiAlH₄) can also be used for this transformation.[5]
-
Reduction of Alkene to Alkane: To selectively reduce the carbon-carbon double bond while preserving the aldehyde, catalytic hydrogenation is the method of choice. Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively saturates the alkene, yielding 2-phenylpentanal.[5][8][9]
| Reagent/System | Solvent | Key Parameter | Primary Product | Selectivity |
| NaBH₄ | Methanol / Ethanol | Low Temperature (0-25°C) | 2-Phenyl-2-penten-1-ol | Reduces C=O only[5][7] |
| H₂ / Pd-C | Ethyl Acetate / Ethanol | 1-4 atm H₂ pressure | 2-Phenylpentanal | Reduces C=C only[5][8] |
| LiAlH₄ | Anhydrous THF / Et₂O | Low Temperature (0°C) | 2-Phenyl-2-penten-1-ol | Reduces C=O only[5] |
Table 2: Comparison of Reduction Methods for 2-Phenyl-2-pentenal.
Cycloaddition Reactions
The electron-deficient C=C double bond in 2-phenyl-2-pentenal can participate as a 2π component in various cycloaddition reactions to construct cyclic systems, which are foundational in many natural products and pharmaceuticals.[10][11]
-
[4+2] Cycloaddition (Diels-Alder Reaction): 2-Phenyl-2-pentenal can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The stereochemistry and regiochemistry are highly predictable.
-
[2+2] Cycloaddition: Photochemical or Lewis acid-promoted [2+2] cycloadditions with other alkenes can be used to synthesize highly strained four-membered cyclobutane rings.[10][12] This is a powerful method for building molecular complexity quickly.
Experimental Protocols
The following protocols are designed as a starting point for laboratory synthesis and can be optimized based on specific substrates and desired outcomes.
Protocol 1: Selective 1,2-Reduction of Aldehyde using NaBH₄
This protocol details the selective reduction of the carbonyl group in 2-phenyl-2-pentenal to form 2-phenyl-2-penten-1-ol.
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Application Note: Continuous Flow Synthesis of 2-Phenyl-2-Pentenal via Aldol Condensation
Application Note: Continuous Flow Synthesis of 2-Phenyl-2-Pentenal via Aldol Condensation
Introduction: The Case for Flow Synthesis
2-Phenyl-2-pentenal is a valuable α,β-unsaturated aldehyde, recognized for its applications as a fragrance component and a versatile intermediate in the synthesis of more complex organic molecules. Traditionally, its synthesis is accomplished via batch-based aldol or Knoevenagel condensation reactions.[1][2][3] While effective, these batch processes often face challenges related to thermal management, scalability, and consistent product quality.
Continuous flow chemistry offers a powerful alternative, transforming this synthesis into a more efficient, safer, and scalable operation.[4][5] The key advantages of employing a flow-based approach for this reaction include:
-
Enhanced Safety: By confining the reaction to a small volume within the reactor at any given time, the risks associated with exothermic events and handling hazardous reagents are significantly minimized.[6][7]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio inherent in flow reactors ensures precise temperature control and efficient mixing, leading to improved reaction selectivity and reduced byproduct formation.[7]
-
Rapid Optimization and Scalability: Flow systems allow for the rapid screening of reaction parameters such as temperature, residence time, and stoichiometry.[8] Once optimized, the process can be scaled up by simply extending the operation time or by "numbering-up" (running multiple reactors in parallel).[9]
-
Increased Consistency and Yield: Automated control over reaction parameters ensures high reproducibility and can lead to higher overall yields compared to conventional batch methods.
This guide details a robust protocol for the base-catalyzed aldol condensation of benzaldehyde and propanal in a continuous flow system.
Reaction Mechanism and Rationale
The synthesis proceeds via a crossed aldol condensation mechanism. In the presence of a base, propanal is deprotonated at the α-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the final α,β-unsaturated product, 2-phenyl-2-pentenal.
Causality of Experimental Choices:
-
Reactant Selection: Benzaldehyde is chosen as the electrophilic partner because it lacks α-hydrogens and therefore cannot self-condense, which simplifies the product mixture.[3] Propanal provides the necessary enolizable α-hydrogens for the reaction to proceed.
-
Catalyst: A solution of potassium hydroxide (KOH) in methanol is used as the base catalyst. It is highly effective at promoting enolate formation at moderate temperatures and is readily soluble in the chosen solvent system, making it ideal for a homogeneous flow process.
-
Solvent: A mixture of methanol and THF is employed. Methanol is required to dissolve the KOH catalyst, while THF ensures the miscibility of the organic reactants, creating a single-phase reaction mixture crucial for predictable kinetics in the flow reactor.
Continuous Flow Reactor Setup
The experimental setup is designed for precise control over reagent delivery, mixing, reaction time (residence time), and temperature. The core components are illustrated in the workflow diagram below.
Equipment and Materials:
-
Pumps: Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps capable of delivering precise and stable flow rates.
-
Reagent Reservoirs: Glass bottles or containers for the reactant and catalyst solutions.
-
Tubing and Fittings: PFA or stainless steel tubing (1/16" or 1/8" outer diameter) and compatible fittings to withstand the solvent and base.
-
Micromixer/T-Junction: A T-junction or a micromixer to ensure rapid and efficient mixing of the reactant streams.
-
Reactor: A coiled PFA or stainless steel tube of a known internal diameter and length, submerged in a temperature-controlled oil bath or heating block.
-
Back-Pressure Regulator (BPR): A device set to a specific pressure (e.g., 5-10 bar) to prevent solvent boiling and ensure a stable, single-phase flow.[7]
-
Collection Vessel: A flask for collecting the product stream, often cooled in an ice bath.
-
Quenching Solution: A reservoir containing a dilute acid (e.g., 1 M HCl) to neutralize the catalyst in the collected product stream.
Workflow Visualization:
Caption: Workflow for the continuous synthesis of 2-phenyl-2-pentenal.
Detailed Experimental Protocol
4.1. Reagent Preparation
-
Solution A (Reactants): In a 100 mL volumetric flask, dissolve benzaldehyde (e.g., 5 mmol) and propanal (e.g., 7.5 mmol, 1.5 equivalents) in a 1:1 mixture of THF/Methanol to make up the volume. This solution should be prepared fresh due to the volatility and potential self-condensation of propanal.
-
Solution B (Catalyst): In a separate 100 mL volumetric flask, dissolve potassium hydroxide (e.g., 1 mmol) in methanol to make up the volume.
-
Quenching Solution: Prepare a 1 M aqueous solution of hydrochloric acid (HCl).
4.2. System Assembly and Priming
-
Assemble the flow reactor system as depicted in the diagram above, ensuring all fittings are secure.
-
Place the reactor coil into the heating block or oil bath and set the desired temperature (e.g., 60°C).
-
Set the back-pressure regulator to the desired pressure (e.g., 100 psi / ~7 bar).
-
Prime both pump lines by flushing the system with the reaction solvent (1:1 THF/Methanol) at a moderate flow rate (e.g., 1.0 mL/min) for several minutes to remove air and ensure a stable flow.
4.3. Reaction Execution
-
Set Pump A (Solution A) and Pump B (Solution B) to the desired flow rates. The total flow rate and reactor volume will determine the residence time.
-
Residence Time (τ) = Reactor Volume (V) / Total Flow Rate (Q_total)
-
-
Initiate the flows simultaneously.
-
Allow the system to run for a period equivalent to at least three residence times to reach a steady state. During this time, the output can be directed to a waste container.
-
Once the steady state is achieved, switch the reactor output to the collection flask containing a small amount of the quenching solution.
4.4. Sample Reaction Parameters
The following table provides starting parameters for optimization.
| Parameter | Value | Rationale |
| Flow Rate (Pump A) | 0.8 mL/min | Controls delivery of reactants. |
| Flow Rate (Pump B) | 0.2 mL/min | Controls delivery of catalyst. |
| Total Flow Rate | 1.0 mL/min | Determines residence time with reactor volume. |
| Reactor Volume | 10 mL | A standard volume for lab-scale flow synthesis. |
| Residence Time | 10 min | Sufficient time for reaction completion at 60°C. |
| Temperature | 60 °C | Balances reaction rate and selectivity. |
| Pressure (BPR) | 100 psi (~7 bar) | Prevents boiling of the solvent mixture. |
| Reactant Conc. | Benzaldehyde: 0.05 M | Standard starting concentrations. |
| Propanal: 0.075 M | ||
| Catalyst Conc. | KOH: 0.01 M | Catalytic amount relative to the limiting reagent. |
4.5. Work-up and Purification
-
After collection, ensure the reaction mixture is neutralized by checking the pH.
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure 2-phenyl-2-pentenal.
Process Optimization Strategies
To maximize the yield and selectivity of the desired product, a systematic optimization of reaction parameters should be performed.[9][10]
| Parameter | Range | Effect and Justification |
| Temperature | 40 - 80 °C | Increasing temperature generally accelerates the reaction rate but may promote side reactions (e.g., propanal self-condensation). An optimal temperature will maximize the formation of the desired product. |
| Residence Time | 5 - 20 min | A longer residence time increases reactant conversion but may also lead to the formation of secondary products if the desired product is reactive under the conditions. This is adjusted by altering the total flow rate. |
| Stoichiometry | Propanal:Benzaldehyde (1.2:1 to 2:1) | A slight excess of propanal is used to ensure complete consumption of the more valuable benzaldehyde. A large excess can increase the rate of propanal self-condensation. |
| Catalyst Loading | 0.05 - 0.2 equivalents | Higher catalyst concentration increases the reaction rate. However, excessively high concentrations can promote undesired side reactions. The optimal loading provides a high conversion rate with minimal byproduct formation. |
Safety and Hazard Management
While continuous flow processing is inherently safer than batch, a thorough hazard assessment is mandatory.[11]
-
Chemical Hazards: Benzaldehyde and propanal are flammable and irritants. Methanol is flammable and toxic. Potassium hydroxide is corrosive. Handle all chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves are required at all times.
-
Pressure: The system operates under moderate pressure. Ensure all fittings are rated for the intended pressure and have been properly tightened. Use a blast shield, especially during initial runs and optimization.
-
Emergency Procedures: Be familiar with the emergency shutdown procedure for the pump system. Keep appropriate spill kits and fire extinguishers readily accessible. A comprehensive risk assessment should be conducted before commencing any work.[12]
References
-
Organic Process Research & Development. (2025, July 28). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. ACS Publications. Retrieved from [Link]
-
PMC. (n.d.). Continuous‐flow Synthesis of Aryl Aldehydes by Pd‐catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 3). Safety Advantages Of Continuous Flow For Hazardous Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the continuous flow process. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation reaction using fixed bed continuous flow reactor. Retrieved from [Link]
-
Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
-
Amar Equipment. (2025, August 14). Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (n.d.). Safety assessment in development and operation of modular continuous-flow processes. RSC Publishing. Retrieved from [Link]
-
Chemical Science. (2024, February 28). Continuous flow synthesis enabling reaction discovery. RSC Publishing. Retrieved from [Link]
-
WEL Research Institute. (2024, January 8). Optimizing reactions in continuous flow organic chemistry. Retrieved from [Link]
-
PMC. (2011, December 15). Continuous-flow hydration–condensation reaction: Synthesis of α,β-unsaturated ketones from alkynes and aldehydes by using a heterogeneous solid acid catalyst. Retrieved from [Link]
-
Green Chemistry. (n.d.). The continuous self aldol condensation of propionaldehyde in supercritical carbon dioxide: a highly selective catalytic route to 2-methylpentenal. RSC Publishing. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sensitive Detection of Low-Level Byproducts in a Small Molecule Reaction by the Agilent 1260 Infinity II Prime Online LC. Retrieved from [Link]
-
MDPI. (2022, December 4). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PubMed. (n.d.). Continuous flow synthesis. Retrieved from [Link]
-
White Rose Research Online. (2024, October 16). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]
-
CONICET. (n.d.). Continuous flow synthesis of aldol condensation products from furfural using ternary hydrotalcites: Catalytic efficiency and selectivity. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Continuous flow synthesis of aldol condensation products from furfural using ternary hydrotalcites: Catalytic efficiency and selectivity. Retrieved from [Link]
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- 1. 2-Phenyl-2-pentenal | Benchchem [benchchem.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. icpms.cz [icpms.cz]
- 4. mdpi.com [mdpi.com]
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- 7. amarequip.com [amarequip.com]
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- 12. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Catalytic Reduction Strategies for 2-Phenyl-2-Pentenal Derivatives
Application Note: Advanced Catalytic Reduction Strategies for 2-Phenyl-2-Pentenal Derivatives
Executive Summary
The chemoselective reduction of α,β-unsaturated aldehydes, such as 2-phenyl-2-pentenal, represents a classic challenge in synthetic organic chemistry and drug development. Because the C=C and C=O bonds are conjugated, manipulating one without affecting the other requires precise control over thermodynamic and kinetic reaction parameters. This application note provides field-proven, self-validating protocols for the divergent reduction of 2-phenyl-2-pentenal derivatives, covering racemic C=C reduction, highly enantioselective organocatalytic C=C reduction, and chemoselective C=O reduction to yield allylic alcohols.
Mechanistic Pathways & Visualization
The reduction of 2-phenyl-2-pentenal can be directed down three primary pathways depending on the catalyst and hydride source employed.
Divergent catalytic reduction pathways for 2-phenyl-2-pentenal derivatives.
Experimental Protocols & Causality
Protocol A: Chemoselective C=C Reduction (Racemic Saturated Aldehyde)
Objective: Isolate 2-phenylpentanal by selectively reducing the conjugated alkene. Causality & Mechanism: Palladium surfaces exhibit a strong thermodynamic preference for the adsorption of non-polar π-systems (alkenes) over polar C=O bonds. Under mild hydrogen pressure (1 atm), the C=C bond is rapidly hydrogenated before the aldehyde can undergo reduction[1].
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 50 mL round-bottom flask with 2-phenyl-2-pentenal (5.0 mmol, 1.0 eq) and anhydrous ethyl acetate (20 mL).
-
Catalyst Addition: Carefully add 5% Pd/C (0.05 eq Pd) under a continuous stream of argon to prevent auto-ignition of the solvent.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a double-manifold Schlenk line or a hydrogen balloon. Repeat this purge cycle three times.
-
Reaction: Stir the suspension vigorously at 20–25 °C for 2–4 hours.
-
Workup: Filter the crude mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with an additional 10 mL of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Self-Validation System: Analyze the crude product via 1 H NMR. The reaction is deemed successful and complete upon the disappearance of the vinylic proton signal (typically a triplet-like multiplet around 6.5–7.0 ppm) while strictly retaining the distinct aldehyde proton singlet (~9.6–9.8 ppm).
Protocol B: Asymmetric C=C Reduction (Enantioselective)
Objective: Synthesize chiral (R)- or (S)-2-phenylpentanal using metal-free organocatalysis. Causality & Mechanism: Using MacMillan's chiral imidazolidinone catalyst, the α,β-unsaturated aldehyde undergoes reversible condensation to form an iminium ion. This intermediate significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating the C=C bond toward hydride attack. The bulky chiral architecture of the catalyst dictates the facial trajectory of the hydride delivered by the Hantzsch ester, ensuring excellent enantioselectivity[2].
Step-by-Step Methodology:
-
Catalyst Activation: In a 25 mL flask, dissolve the MacMillan Imidazolidinone Catalyst (0.1 eq) and trichloroacetic acid (0.1 eq) in CHCl 3 (10 mL). Stir for 10 minutes at room temperature to form the active salt.
-
Substrate Addition: Add 2-phenyl-2-pentenal (2.0 mmol, 1.0 eq) and cool the reaction mixture to -30 °C using a dry ice/acetone bath.
-
Hydride Transfer: Add Hantzsch ester (1.2 eq) in a single portion. Maintain the temperature at -30 °C and stir for 18–24 hours.
-
Workup: Once complete, pass the mixture directly through a short silica gel plug, eluting with diethyl ether, to remove the oxidized pyridine byproduct and the catalyst.
-
Self-Validation System: To accurately determine the enantiomeric excess (ee) without risking racemization of the sensitive α-chiral aldehyde, immediately reduce a small aliquot of the product to the corresponding primary alcohol using NaBH 4 . Analyze the resulting alcohol via Chiral HPLC (e.g., Chiralcel OD-H column).
Protocol C: Chemoselective C=O Reduction (Allylic Alcohol Synthesis)
Objective: Synthesize 2-phenyl-2-pentenol by selectively reducing the aldehyde while preserving the alkene. Causality & Mechanism: To bypass the thermodynamic preference for C=C reduction, hard/soft acid-base principles are utilized. 9-Borabicyclo[3.3.1]nonane (9-BBN) is a bulky, electrophilic borane. The "hard" Lewis acidic boron atom preferentially coordinates to the "hard" oxygen of the carbonyl group rather than the "soft" C=C bond, facilitating a highly selective 1,2-hydride shift [3]. Alternatively, metal-ligand bifunctional catalysts like Ru-Macho can achieve this via an outer-sphere mechanism [4].
Step-by-Step Methodology (9-BBN Route):
-
Preparation: Dissolve 2-phenyl-2-pentenal (3.0 mmol, 1.0 eq) in anhydrous THF (15 mL) under an argon atmosphere and cool to 0 °C.
-
Reduction: Dropwise, add a 0.5 M solution of 9-BBN in THF (3.3 mmol, 1.1 eq) over 15 minutes.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.
-
Quenching: Add ethanolamine (1.2 eq) to the reaction mixture. This forms a stable, insoluble adduct with the boron byproduct. Stir for 30 minutes until a white precipitate fully forms.
-
Workup: Filter the precipitate, wash with pentane, and concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).
-
Self-Validation System: Confirm chemoselectivity via FT-IR spectroscopy. The reaction is validated by the complete disappearance of the intense carbonyl stretch (~1680 cm −1 ) and the emergence of a broad O-H stretching band (~3300 cm −1 ), alongside the retention of the C=C stretch (~1620 cm −1 ).
Quantitative Data Summary
The following table summarizes the expected outcomes and performance metrics for the divergent reduction methodologies applied to 2-phenyl-2-pentenal.
| Reduction Target | Reagent / Catalyst System | Typical Yield | Chemoselectivity | Enantiomeric Excess (ee) |
| C=C Bond (Racemic) | H 2 (1 atm), 5% Pd/C | 85–95% | >95% (C=C over C=O) | N/A |
| C=C Bond (Chiral) | Hantzsch Ester, MacMillan Cat. | 80–90% | >98% (C=C over C=O) | 90–96% |
| C=O Bond | 9-BBN (1.1 eq) in THF | 88–95% | >99% (C=O over C=C) | N/A |
| C=O Bond | H 2 (1 MPa), Ru-Macho | 85–92% | >95% (C=O over C=C) | N/A |
| Full Reduction | H 2 (5 atm), 10% Pd/C | >95% | N/A (Complete) | N/A |
References
-
Direct Heterogenization of the Ru-Macho Catalyst for the Chemoselective Hydrogenation of α,β-Unsaturated Carbonyl Compounds Source: Inorganic Chemistry (ACS Publications), 2021. URL:[Link]
-
The Promotion Effect of Cu on the Pd/C Catalyst in the Chemoselective Hydrogenation of Unsaturated Carbonyl Compounds Source: Bulletin of Chemical Reaction Engineering & Catalysis, 2021. URL:[Link]
-
Enantioselective Organocatalytic Hydride Reduction Source: Journal of the American Chemical Society, 2005. URL:[Link]
-
9-Borabicyclo[3.3.1]nonane as a highly selective reducing agent for the facile conversion of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols Source: The Journal of Organic Chemistry (ACS Publications), 1975. URL:[Link]
Sources
Application Note: Extraction and High-Purity Isolation of 2-Phenyl-2-Pentenal from Complex Matrices
Application Note: Extraction and High-Purity Isolation of 2-Phenyl-2-Pentenal from Complex Matrices
Target Audience: Analytical Chemists, Natural Product Researchers, and Flavor/Fragrance Development Scientists.
Introduction & Chemical Profile
2-Phenyl-2-pentenal (IUPAC: 2-phenylpent-2-enal) is a high-impact, α,β -unsaturated aromatic aldehyde[1]. Naturally occurring in fermented cocoa beans[2], fresh Panax ginseng roots[3], and boiled unhopped wort[4], it imparts distinct floral, fruity, and cocoa-like organoleptic notes. In industrial applications, it is frequently synthesized via base-catalyzed aldol condensation for use in flavor formulations[5].
Because of its conjugated double bond and reactive aldehyde moiety, 2-phenyl-2-pentenal is susceptible to oxidation, E/Z isomerization, and nucleophilic attack. Consequently, isolating this compound from complex biological or synthetic matrices requires strictly controlled thermodynamic and chemical environments.
Table 1: Physicochemical & Chromatographic Profile
| Property / Parameter | Value / Description |
| CAS Number | 3491-63-2[1] |
| Molecular Formula & Weight | C11H12O |
| Boiling Point (Reduced Pressure) | ~82–87 °C at 0.7 mmHg (extrapolated from structural analogs)[5] |
| Primary Hazards | Skin/Eye Irritant; Handle in a certified fume hood[1] |
| Key Structural Features | Monosubstituted benzene ring, conjugated α,β -unsaturated aldehyde |
Mechanistic Rationale for Isolation Strategies
The extraction of 2-phenyl-2-pentenal demands a bifurcated approach depending on the matrix scale:
-
Preparative Scale (Liquid-Liquid Extraction): For synthetic mixtures or bulk fermentation broths, non-polar solvents with low boiling points (e.g., diethyl ether, bp 34.6 °C) are mandatory. This allows for subsequent concentration without applying excessive thermal stress, which would otherwise induce double-bond isomerization or polymerization of the target compound[5].
-
Analytical Scale (HS-SPME): For trace profiling in biological matrices (e.g., wort or ginseng), solventless Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard[3][4]. By manipulating the ionic strength of the matrix, the volatile target is driven into the headspace, preserving its structural integrity while eliminating solvent artifacts.
Isolation Workflow
Figure 1: Step-by-step workflow for the extraction and isolation of 2-phenyl-2-pentenal.
Detailed Experimental Protocols
Protocol A: Preparative Liquid-Liquid Extraction (LLE) & Distillation
Designed for isolating gram-quantities from synthetic aldol condensation mixtures or bulk flavor formulations.
Self-Validating System Check: Prior to bulk extraction, perform a Thin Layer Chromatography (TLC) spot-check using a 9:1 Hexane:Ethyl Acetate mobile phase. A strong UV-active spot confirms the presence of the conjugated phenyl ring system, validating the extraction viability.
-
Phase Partitioning: Transfer the aqueous reaction mass to a separatory funnel. Add 2 volumes of diethyl ether. Agitate gently and vent frequently.
-
Aqueous Washing (Critical Step):
-
Wash the organic layer with 20% HCl to protonate and remove any basic amine catalysts used during synthesis[5].
-
Wash with saturated NaHCO3 . Causality: Neutralizing residual acid is critical; acidic environments can catalyze the formation of acetals at the aldehyde carbon.
-
Wash with saturated NaCl (brine) to break any emulsions and pre-dry the organic layer[5].
-
-
Drying: Add anhydrous sodium sulfate ( Na2SO4 ) to the organic phase until it flows freely. Filter the solution through a fluted filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator. Causality: The water bath temperature must be strictly maintained at ≤30 °C to prevent the thermal degradation of the α,β -unsaturated system.
-
Fractional Distillation: Transfer the crude oil to a fractional distillation apparatus. Distill under a high vacuum (e.g., 0.7 mmHg) and collect the fraction boiling in the 82–87 °C range[5].
Protocol B: Analytical Headspace SPME (HS-SPME)
Designed for trace isolation and profiling from complex biological matrices (e.g., unhopped wort, cocoa fermentation broth).
Self-Validating System Check: Spike the matrix with 50 µL of a 200 ppm 2-heptanol solution (Internal Standard) prior to extraction[4]. A consistent IS peak area across multiple runs validates that thermodynamic equilibrium was successfully reached in the headspace.
-
Matrix Preparation: Place a 10 mL aliquot of the liquid sample (or 2 g of solid matrix suspended in buffer) into a 20 mL headspace vial. Add 3.5 g of analytical-grade NaCl[4].
-
Causality: NaCl induces a "salting-out" effect. By maximizing the ionic strength of the aqueous phase, the solubility of the lipophilic 2-phenyl-2-pentenal is drastically reduced, thermodynamically driving the molecules into the headspace.
-
-
Equilibration: Seal the vial with a PTFE/silicone septum. Pre-incubate the vial at 40 °C for 10 minutes with continuous agitation[4].
-
Extraction: Expose a CAR/PDMS/DVB (Carboxen/Polydimethylsiloxane/Divinylbenzene) SPME fiber to the headspace for 20 minutes at 40 °C[4].
-
Causality: The tri-phase fiber is specifically selected because the DVB layer efficiently traps aromatic rings (the phenyl group), while the PDMS layer provides a hydrophobic environment ideal for capturing C11 aliphatic chains.
-
-
Desorption & Verification: Retract the fiber and insert it directly into a GC-MS injection port. Desorb at 250 °C for 2 minutes in split mode (split ratio 8:1)[4]. Verify the compound against the NIST mass spectral library and retention indices.
Sources
- 1. 2-Phenylpent-2-enal | C11H12O | CID 3083805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the essential oil composition of fresh Panax ginseng root and identification of novel phenylalkenal compounds -Food Science and Preservation | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. US3582360A - Cocoa flavoring composition containing 2-phenyl -2- alkenals and method of using same - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Addition to 2-Phenyl-2-pentenal
Application Notes and Protocols for Nucleophilic Addition to 2-Phenyl-2-pentenal
Abstract
This technical guide provides a comprehensive overview and detailed protocols for performing nucleophilic additions to 2-phenyl-2-pentenal, a common α,β-unsaturated aldehyde. We delve into the fundamental principles governing the regioselectivity of these reactions, specifically the competition between 1,2-direct addition to the carbonyl and 1,4-conjugate addition to the β-carbon. This document furnishes researchers, chemists, and drug development professionals with field-proven methodologies for achieving high selectivity in either pathway, featuring detailed protocols for a selective 1,2-reduction (Luche Reduction) and a 1,4-conjugate alkylation using an organocuprate (Gilman reagent). The causality behind experimental choices, troubleshooting insights, and data interpretation guidelines are integrated to ensure reproducible and validated outcomes.
Introduction: The Duality of an α,β-Unsaturated Aldehyde
The α,β-unsaturated carbonyl moiety is a cornerstone of synthetic organic chemistry, offering multiple pathways for molecular elaboration. 2-Phenyl-2-pentenal, as a representative of this class, possesses two primary electrophilic sites susceptible to nucleophilic attack. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic. Concurrently, conjugation extends this electrophilicity to the β-carbon of the alkene, creating a second reactive center.[1][2][3] This electronic feature dictates a crucial regiochemical challenge: will a nucleophile attack the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition)?
Controlling the outcome of this competition is paramount for synthetic strategy. A 1,2-addition yields an allylic alcohol, preserving the carbon-carbon double bond for subsequent transformations. In contrast, a 1,4-addition (or conjugate addition) leads to the formation of a new bond at the β-carbon, ultimately producing a saturated aldehyde or ketone derivative after tautomerization of the intermediate enolate.[4][5] This guide provides the foundational knowledge and practical protocols to selectively navigate these distinct reactive pathways.
Mechanistic Principles: 1,2-Addition vs. 1,4-Conjugate Addition
The regioselectivity of nucleophilic addition to an α,β-unsaturated aldehyde is primarily governed by the nature of the nucleophile, a concept well-explained by Hard-Soft Acid-Base (HSAB) theory.[6]
-
The Electrophile: The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center.[7]
-
The Nucleophile:
-
Hard Nucleophiles: These are typically characterized by high charge density and are often strong bases. Examples include Grignard reagents (RMgX), organolithium reagents (RLi), and hydride donors like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[4][8][9] These reagents react rapidly and irreversibly in a kinetically controlled manner, favoring attack at the hard carbonyl carbon to yield the 1,2-addition product .[1][3]
-
Soft Nucleophiles: These are generally less basic, more polarizable nucleophiles. Prime examples include organocuprates (R₂CuLi, Gilman reagents), enamines, enolates (as in the Michael reaction), and thiols.[4][10][11] These nucleophiles favor the thermodynamically controlled, reversible addition to the soft β-carbon, yielding the 1,4-addition product .[3]
-
The competing mechanistic pathways are illustrated below.
Caption: Competing pathways for nucleophilic addition.
Protocol I: Selective 1,2-Addition via Luche Reduction
To achieve a highly selective 1,2-reduction of 2-phenyl-2-pentenal to the corresponding allylic alcohol (2-phenyl-2-penten-1-ol), the Luche reduction is the method of choice. This procedure uses sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃·7H₂O), in a protic solvent like methanol.[12] The cerium salt acts as a hard Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity, thereby accelerating the attack of the hydride at the carbonyl carbon.[6][7] This method effectively suppresses the competing 1,4-addition that can be observed with NaBH₄ alone.[7]
Experimental Workflow
Caption: Workflow for Luche Reduction.
Detailed Protocol
Materials & Equipment:
-
2-Phenyl-2-pentenal
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), reagent grade
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
TLC plates (silica gel), column chromatography setup
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-2-pentenal (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq).
-
Dissolution: Add methanol (approx. 0.2 M concentration relative to the substrate) and stir at room temperature until the solids are fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
-
Addition of Reductant: Slowly add sodium borohydride (1.5 eq) in small portions over 10-15 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 15-30 minutes).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the solution becomes acidic (pH ~2-3).
-
Work-up: Remove the flask from the ice bath and allow it to warm to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude allylic alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2-phenyl-2-penten-1-ol.
| Parameter | Recommended Value | Causality & Notes |
| Solvent | Methanol | Protic solvent required for the Luche reductant formation.[13] |
| Temperature | 0°C to RT | Exothermic reaction; low temperature improves selectivity and control.[12] |
| CeCl₃:Substrate | 1.1 : 1.0 (molar ratio) | Ensures complete activation of the aldehyde carbonyl group. |
| NaBH₄:Substrate | 1.5 : 1.0 (molar ratio) | Slight excess accounts for reaction with the protic solvent. |
| Reaction Time | 15 - 30 min | Reaction is typically very fast.[7] Monitor by TLC. |
Protocol II: Selective 1,4-Conjugate Addition with a Gilman Reagent
For the selective formation of a new carbon-carbon bond at the β-position, organocuprates (Gilman reagents) are exceptionally effective.[10] These soft nucleophiles demonstrate a strong preference for 1,4-addition to α,β-unsaturated aldehydes and ketones.[8][14] This protocol describes the preparation of lithium dimethylcuprate ((CH₃)₂CuLi) and its subsequent conjugate addition to 2-phenyl-2-pentenal.
Experimental Workflow
Caption: Workflow for Gilman Reagent 1,4-Addition.
Detailed Protocol
Materials & Equipment:
-
Strictly anhydrous conditions are required. All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Copper(I) iodide (CuI), purified
-
Methyllithium (MeLi) solution in Et₂O (e.g., 1.6 M)
-
2-Phenyl-2-pentenal
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O), anhydrous
-
Brine, anhydrous MgSO₄
-
Schlenk line or glovebox, syringes, dry-ice/acetone bath
Procedure:
Part A: Preparation of Lithium Dimethylcuprate
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend copper(I) iodide (1.05 eq) in anhydrous THF (to make a ~0.5 M solution).
-
Cooling: Cool the white slurry to -20°C (e.g., using a dry ice/acetonitrile bath).
-
Addition of MeLi: Using a syringe, add methyllithium solution (2.0 eq) dropwise to the stirring CuI suspension. The solid will dissolve, and the solution may change color before becoming nearly colorless or slightly yellow, indicating the formation of the Gilman reagent. Stir for an additional 20-30 minutes at this temperature.
Part B: Conjugate Addition Reaction 4. Cooling: Cool the freshly prepared Gilman reagent to -78°C (dry ice/acetone bath). 5. Substrate Addition: In a separate flame-dried flask, dissolve 2-phenyl-2-pentenal (1.0 eq) in a minimal amount of anhydrous THF. Transfer this solution via cannula or syringe dropwise into the cold, stirring Gilman reagent solution over 15 minutes. 6. Reaction: Stir the mixture at -78°C for 1-2 hours. Monitor the reaction by TLC (quench a small aliquot with NH₄Cl before spotting). 7. Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride solution while the flask is still at -78°C. 8. Work-up: Allow the mixture to warm to room temperature. A blue aqueous layer will form. Transfer the mixture to a separatory funnel, and extract with diethyl ether (3 x 50 mL). 9. Washing: Combine the organic layers and wash with saturated aqueous NH₄Cl (2 x 50 mL) to remove copper salts, followed by brine (1 x 50 mL). 10. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 11. Purification: Purify the crude product (3-methyl-2-phenylpentanal) by flash column chromatography.
| Parameter | Recommended Value | Causality & Notes |
| Atmosphere | Inert (N₂ or Ar) | Organometallic reagents are highly sensitive to air and moisture.[15][16] |
| Solvent | Anhydrous THF/Et₂O | Aprotic and anhydrous solvents are essential for reagent stability. |
| Temperature | -78°C for addition | Low temperature is critical for controlling reactivity and preventing side reactions. |
| MeLi:CuI | 2.0 : 1.0 (molar ratio) | Stoichiometry required for the formation of the R₂CuLi species. |
| Gilman:Substrate | ~1.1 : 1.0 (molar ratio) | A slight excess of the Gilman reagent ensures complete conversion. |
Conclusion
The nucleophilic addition to 2-phenyl-2-pentenal is a testament to the principles of reactivity and selectivity in organic synthesis. By carefully selecting the nucleophile and reaction conditions, chemists can precisely control the reaction outcome to favor either 1,2-direct addition or 1,4-conjugate addition. The Luche reduction provides a robust and high-yielding pathway to allylic alcohols, while the use of Gilman reagents offers a reliable method for introducing new carbon-carbon bonds via conjugate addition. The protocols detailed herein serve as a validated starting point for researchers aiming to leverage the synthetic versatility of α,β-unsaturated aldehydes.
References
- Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Google.
- Fiveable. (2025, August 15). Organocuprate: Organic Chemistry Study Guide. Fiveable.
- Wikipedia. (n.d.). Luche reduction. Wikipedia.
- Google Patents. (2003). Enantioselective 1,4-addition of aromatic nucleophiles to alpha,beta-unsaturated aldehydes using chiral organic catalysts. Google Patents.
- Thermo Fisher Scientific. (n.d.). Luche Reduction. Thermo Fisher Scientific.
- Chemistry Steps. (2024, December 27). R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps.
- ACS Publications. (2024, April 15). Continuous Flow Process for Carbonyl and α,β-Unsaturated Carbonyl Compounds Reduction Using NaBH4 Solutions: Toward Implementation of Luche Reduction in Flow. ACS Publications.
- YouTube. (2020, March 1). Luche Reduction. YouTube.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-Methyl-2-phenylpentanal: Established versus Novel Methodologies. Benchchem.
- YouTube. (2021, July 9). Addition of an Organocuprate to an a,b-Unsaturated Aldehyde or Ketone. YouTube.
- Chem-Station Int. Ed. (2014, March 27). Luche Reduction. Chem-Station Int. Ed.
- Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.
- Benchchem. (2025, October 26). Synthesis of 2-Methyl-2-phenylpentanal: A Technical Guide. Benchchem.
- Wikipedia. (n.d.). Nucleophilic conjugate addition. Wikipedia.
- Grignard Reaction. (n.d.). Grignard Reaction.
- Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
- Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. Chemistry LibreTexts.
- Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. Chemistry LibreTexts.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis and Purification of 2-Phenyl-2-propanol. Benchchem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Luche reduction - Wikipedia [en.wikipedia.org]
- 7. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
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- 12. Luche Reduction | Thermo Fisher Scientific - US [thermofisher.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Notes & Optimization
Technical Support Center: Optimizing E/Z Isomer Ratios in 2-Phenyl-2-Pentenal Synthesis
Technical Support Center: Optimizing E/Z Isomer Ratios in 2-Phenyl-2-Pentenal Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals struggling with stereoselectivity issues during the synthesis of 2-phenyl-2-pentenal.
Because 2-phenyl-2-pentenal is a critical α,β -unsaturated aldehyde used in high-impact flavor/fragrance profiles and as a pharmaceutical intermediate, controlling its (E)/(Z) isomer ratio is paramount[1]. The (E)-isomer—where the bulky phenyl ring and the ethyl chain are positioned to minimize steric strain—is the thermodynamically preferred and commercially standard form[1]. Below, we address the most common experimental roadblocks and provide field-proven, self-validating protocols to achieve >90% (E)-selectivity.
Part 1: Reaction Causality & Troubleshooting FAQs
FAQ 1: Why am I getting a poor E/Z ratio (e.g., 70:30) when using standard NaOH catalysis?
The Causality: Standard aqueous base catalysis (e.g., NaOH or KOH) initiates the cross-aldol condensation via an uncontrolled enolate mechanism[2]. When phenylacetaldehyde is deprotonated, the resulting enolate attacks propanal to form a β -hydroxy aldehyde intermediate. The subsequent dehydration step proceeds via an E1cB mechanism. In highly basic, protic solvents, the activation barrier for dehydration is low, meaning the transition state lacks strict steric discrimination. While the (E)-isomer is thermodynamically favored, the lack of kinetic control results in a mixed thermodynamic/kinetic product ratio (typically ~70:30 E:Z).
FAQ 2: How does enamine catalysis improve the stereoselectivity of 2-phenyl-2-pentenal?
The Causality: Substituting hard inorganic bases with secondary amines (such as pyrrolidine or morpholine) fundamentally shifts the reaction from an enolate pathway to an enamine pathway[3]. Pyrrolidine condenses with phenylacetaldehyde to form a rigid, planar enamine intermediate.
When this enamine attacks the electrophilic carbonyl of propanal, it does so through a highly ordered, anti-periplanar transition state. This arrangement strictly dictates the stereochemistry of the resulting carbon-carbon double bond by forcing the bulky phenyl group and the incoming alkyl chain into an anti-configuration prior to dehydration. Industrial optimizations using pyrrolidine (0.025–0.25 mol ratio) at 10–30 °C under solvent-free conditions have demonstrated >95% yields with excellent E/Z selectivity[3].
Figure 1: Enamine-catalyzed cross-aldol condensation pathway favoring the (E)-isomer.
FAQ 3: How do I prevent the self-condensation of phenylacetaldehyde during the cross-aldol reaction?
The Causality: Phenylacetaldehyde possesses highly acidic α -protons due to the electron-withdrawing nature of the adjacent phenyl ring, making it highly enolizable. If the steady-state concentration of phenylacetaldehyde in the reactor is too high, the enol/enamine will attack unreacted phenylacetaldehyde molecules rather than the target propanal, leading to complex oligomeric mixtures and drastically reduced yields. The Solution: The electrophile (propanal) must be kept in excess, and the nucleophile (phenylacetaldehyde) must be introduced via a syringe pump (slow addition). This ensures that any enamine formed immediately encounters a propanal molecule.
Figure 2: Impact of addition rate on reaction selectivity and oligomerization.
FAQ 4: How can I analytically resolve and purify the E and Z isomers if my reaction yields a mixture?
The Causality: The (E) and (Z) isomers of 2-phenyl-2-pentenal have nearly identical boiling points (approx. 124–126°C at 14 mmHg) and polarities[3], making standard silica gel chromatography or fractional distillation highly inefficient. The Solution: Employ Silver-Nitrate Impregnated Silica Gel (AgNO₃-Silica) chromatography. The Ag⁺ ions form coordination complexes with the π -electrons of the alkene. Because the (Z)-isomer typically presents a more sterically accessible double-bond face compared to the tightly packed (E)-isomer, it binds more strongly to the silver ions. Consequently, the desired (E)-isomer will elute first when using a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
Part 2: Quantitative Data & Condition Optimization
To select the best approach for your scale and purity requirements, reference the comparative data below. Enamine catalysis remains the gold standard for maximizing the E-isomer[3].
Table 1: Comparative Catalytic Conditions for 2-Phenyl-2-Pentenal Synthesis
| Catalyst System | Temperature | Solvent | Yield (%) | E:Z Ratio | Primary Mechanism |
| NaOH (10% aq) | 25 °C | Ethanol | ~60-65% | 70:30 | Uncontrolled Enolate |
| KOH / MeOH | 65 °C (Reflux) | Methanol | ~55% | 75:25 | Thermodynamic Enolate |
| Pyrrolidine (0.1 eq) | 10–30 °C | Solvent-Free | >95% | >92:8 | Directed Enamine |
| L-Proline (0.2 eq) | 0 °C | DMF | 78% | 88:12 | Chiral Enamine |
Part 3: Standard Operating Procedure (SOP)
Protocol: Highly Selective Organocatalytic Synthesis of (E)-2-Phenyl-2-Pentenal
Objective: Synthesize 2-phenyl-2-pentenal with an E:Z ratio exceeding 90:10 and minimize self-condensation byproducts.
Reagents Required:
-
Phenylacetaldehyde (1.0 eq, limiting reagent)
-
Propanal (1.5 eq, electrophile)
-
Pyrrolidine (0.1 eq, secondary amine catalyst)
-
Acetic Acid (0.1 eq, co-catalyst to facilitate dehydration)
-
Anhydrous Dichloromethane (DCM) (Optional, for viscosity control if not running solvent-free)
Step-by-Step Methodology:
-
Catalyst Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve pyrrolidine (0.1 eq) and acetic acid (0.1 eq) in anhydrous DCM (0.5 M relative to the aldehyde). Self-Validation: The solution should remain clear; a slight exotherm indicates salt formation.
-
Electrophile Loading: Add propanal (1.5 eq) to the catalyst solution and lower the temperature to 0 °C using an ice bath to prevent the volatile propanal from evaporating.
-
Nucleophile Addition (Critical Step): Load phenylacetaldehyde (1.0 eq) into a syringe pump. Add it dropwise to the reaction mixture over a strict 2-hour period. Causality: This maintains a near-zero steady-state concentration of the nucleophile, forcing the cross-aldol reaction and preventing oligomerization.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours. Monitor via TLC (90:10 Hexane:EtOAc, UV active).
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl (1 volume equivalent) to protonate and neutralize the amine catalyst, halting the reaction.
-
Extraction & Drying: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Caution: Do not exceed a water bath temperature of 40 °C during rotary evaporation to prevent thermal isomerization of the double bond.
-
Verification: Analyze the crude mixture via ¹H-NMR. The aldehyde proton of the (E)-isomer typically appears slightly upfield compared to the (Z)-isomer due to the anisotropic shielding effects of the trans-oriented phenyl ring.
References
- Benchchem. "2-Phenyl-2-pentenal | Benchchem". Benchchem.
- PubChem. "2-Phenylpent-2-enal | C11H12O | CID 3083805". National Institutes of Health (NIH).
- US Patent Office. "US3582360A - Cocoa flavoring composition containing 2-phenyl-2-alkenals and method of using same". Google Patents.
Sources
Technical Support Center: Stabilization and Long-Term Storage of 2-Phenyl-2-Pentenal
Technical Support Center: Stabilization and Long-Term Storage of 2-Phenyl-2-Pentenal
Welcome to the Technical Support Center. As an α,β-unsaturated aldehyde, 2-phenyl-2-pentenal[1] is a highly reactive building block used in drug development and fine chemical synthesis. However, its conjugated nature makes it exceptionally vulnerable to auto-oxidation and polymerization during storage[2].
This guide is designed for researchers and process chemists to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating protocols for long-term stabilization.
Part 1: The Causality of Degradation (Mechanistic Overview)
To prevent degradation, we must first understand the mechanism. The auto-oxidation of 2-phenyl-2-pentenal is not a simple one-step reaction; it is a radical chain process initiated by trace metals, UV light, or elevated temperatures[3].
Once initiated, molecular oxygen reacts with the acyl radical to form a highly reactive peroxyl radical. This intermediate abstracts a hydrogen atom from another aldehyde molecule, generating a peracid and propagating the radical chain. The peracid then reacts with another equivalent of the aldehyde to yield two equivalents of 2-phenyl-2-pentenoic acid[4]. This carboxylic acid byproduct lowers the pH of the matrix, which can further catalyze unwanted aldol condensation and polymerization[5].
To halt this, we introduce Butylated hydroxytoluene (BHT) . BHT acts as a sacrificial hydrogen donor. It intercepts the peroxyl radical, converting it into a less reactive hydroperoxide, while the BHT itself becomes a resonance-stabilized phenoxyl radical that is incapable of propagating the chain[6][7].
Pathway of 2-phenyl-2-pentenal auto-oxidation and BHT-mediated chain termination.
Part 2: Troubleshooting & FAQs
Q1: My batch of 2-phenyl-2-pentenal has turned viscous and slightly yellow. What happened, and can I still use it? A: The yellowing and increased viscosity indicate that the aldehyde has auto-oxidized into 2-phenyl-2-pentenoic acid and subsequently begun to undergo acid-catalyzed oligomerization[5]. You cannot use it directly for sensitive cross-coupling or condensation reactions, as the carboxylic acid will quench organometallic reagents and alter the stoichiometry. You must recover the pure aldehyde using the deacidification protocol detailed in Part 4.
Q2: I flushed my storage vial with Nitrogen, but the compound still degraded over three months. Why? A: Nitrogen gas is slightly lighter than ambient air. When you flush a vial and remove the needle, ambient oxygen can easily diffuse back in before the cap is sealed. Furthermore, if the sample contained trace water (>300 ppm), it can facilitate hydration and subsequent oxidation[5]. Solution: Switch to Argon gas. Argon is heavier than air and creates a protective "blanket" over the liquid phase. Ensure the sample is thoroughly dried over MgSO₄ prior to storage.
Q3: How much BHT should I add, and will it interfere with my downstream synthesis? A: For long-term storage, 0.1% w/w (1000 ppm) of BHT is the industry standard for stabilizing α,β-unsaturated aldehydes[8]. Because BHT is sterically hindered, it is generally unreactive in most standard electrophilic or nucleophilic additions. However, if your downstream chemistry involves radical initiators (e.g., AIBN, photoredox catalysis), you must remove the BHT prior to use by passing the liquid through a short silica plug.
Part 3: Quantitative Stability Data
The following table synthesizes the expected degradation kinetics of 2-phenyl-2-pentenal under various storage conditions. To maintain >98% purity for drug development applications, strict adherence to low-temperature, inert, and stabilized environments is required[2][9].
| Storage Condition | Atmosphere | Stabilizer (BHT) | Expected Purity (1 Month) | Expected Purity (6 Months) |
| 25°C (Room Temp) | Ambient Air | None | < 70% (Significant oxidation) | < 30% (Polymerized/Oxidized) |
| 4°C (Fridge) | Ambient Air | None | ~ 85% | < 60% |
| -20°C (Freezer) | Ambient Air | None | ~ 95% | ~ 80% |
| -20°C (Freezer) | Argon (Inert) | None | > 98% | ~ 92% |
| -20°C (Freezer) | Argon (Inert) | 1000 ppm (0.1%) | > 99% | > 98% |
Part 4: Self-Validating Protocol for Recovery and Long-Term Storage
If your 2-phenyl-2-pentenal has begun to oxidize, or if you have just synthesized a fresh batch, use this step-by-step methodology to ensure it survives long-term storage. This protocol is designed as a self-validating system —each critical step includes a physical or analytical check to guarantee success.
Step 1: Deacidification (Removal of 2-phenyl-2-pentenoic acid)
-
Action: Dilute the impure 2-phenyl-2-pentenal in diethyl ether (1:5 ratio). Wash the organic layer three times with equal volumes of cold 5% aqueous NaHCO₃.
-
Causality: The weak base deprotonates the carboxylic acid degradation product, pulling it into the aqueous layer while leaving the aldehyde in the organic layer.
-
Validation Check: Test the pH of the final aqueous wash. It must remain basic (pH > 8). If it is neutral or acidic, residual carboxylic acid remains, and you must perform an additional wash.
Step 2: Desiccation (Removal of Trace Water)
-
Action: Add anhydrous MgSO₄ to the organic layer and stir for 15 minutes. Filter the solution to remove the drying agent.
-
Causality: Trace water acts as a catalyst for hydration and subsequent oxidation[5].
-
Validation Check: The MgSO₄ should be free-flowing in the flask. If it clumps entirely, the water content was too high; add more MgSO₄ until a portion remains free-flowing.
Step 3: Solvent Removal & Isolation
-
Action: Concentrate the organic layer under reduced pressure (rotary evaporation) at a bath temperature no higher than 25°C to prevent thermal degradation.
-
Validation Check: Run an IR or ¹H-NMR spectrum. The IR should show a sharp, intense C=O stretch at ~1680 cm⁻¹ (conjugated aldehyde) and no broad O-H stretch at 2500-3200 cm⁻¹. ¹H-NMR should show a distinct aldehyde proton at ~9.5-10.0 ppm.
Step 4: Stabilization
-
Action: Weigh the recovered pure aldehyde. Add exactly 0.1% w/w (1000 ppm) of solid BHT to the neat liquid and swirl to dissolve.
Step 5: Inerting and Storage
-
Action: Transfer the stabilized liquid to an amber glass vial (to block UV initiation). Insert an Argon line via a needle and sparge the headspace gently for 60 seconds. Quickly seal the vial with a PTFE-lined cap.
-
Causality: Argon displaces oxygen, and the PTFE liner prevents oxygen permeation over time, which rubber septa cannot do. Store immediately at -20°C[2].
Step-by-step workflow for the purification and long-term inert storage of 2-phenyl-2-pentenal.
References
-
PubChem Compound Summary for CID 3083805, 2-Phenyl-2-pentenal. National Center for Biotechnology Information.[Link]
-
α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Molecules (NIH).[Link]
-
Oxidation characteristics and thermal stability of Butylated hydroxytoluene. Arabian Journal of Chemistry.[Link]
-
The autoxidation of aldehydes. ResearchGate.[Link]
-
Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. The Journal of Physical Chemistry (NIH).[Link]
-
Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Universidad de Castilla-La Mancha (RUIdeRA).[Link]
- Aliphatic alkane aldehyde having better storage stability and method for raising storage stability.
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- 3. researchgate.net [researchgate.net]
- 4. ruidera.uclm.es [ruidera.uclm.es]
- 5. CN1210849A - Aliphatic alkane aldehyde having better storage stability and method for raising storage stability - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
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- 8. Oxidation characteristics and thermal stability of Butylated hydroxytoluene - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
refining vacuum distillation temperatures for 2-phenyl-2-pentenal purification
refining vacuum distillation temperatures for 2-phenyl-2-pentenal purification
Topic: Refining Vacuum Distillation Temperatures for 2-Phenyl-2-pentenal Purification
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the purification of 2-phenyl-2-pentenal (CAS: 3491-63-2) . Due to the high reactivity of α,β-unsaturated aldehydes, atmospheric distillation often results in catastrophic yield losses. This document provides the thermophysical data, troubleshooting causality, and self-validating protocols required to master the vacuum distillation of this high-impact compound.
Part 1: Thermophysical Reference Data
Before configuring your distillation apparatus, you must establish the correct pressure-temperature parameters. 2-Phenyl-2-pentenal exists as a mixture of (E)- and (Z)-isomers[1]. Because their boiling points are nearly identical, standard fractional distillation will purify the compound from solvents and byproducts but will not resolve the isomers.
| Property | Value | Reference |
| Molecular Weight | 160.22 g/mol | [2] |
| Boiling Point (760 mmHg) | ~286.7 °C (Calculated - Avoid) | [2] |
| Boiling Point (30 mmHg) | 136.0 °C | [3] |
| Boiling Point (14 mmHg) | 124.0 – 126.0 °C | [1],[4] |
| Flash Point | > 100.0 °C | [3],[2] |
| Refractive Index | 1.545 – 1.553 | [3] |
Part 2: Diagnostic Q&A (Troubleshooting Guide)
Q1: My 2-phenyl-2-pentenal is turning highly viscous and dark during distillation. What is causing this, and how do I prevent it? Causality: You are experiencing thermal degradation and polymerization. 2-Phenyl-2-pentenal is an α,β-unsaturated aldehyde. At elevated temperatures (approaching its atmospheric boiling point of ~286.7 °C[2]), the electrophilic carbonyl and the enolizable protons become highly reactive. This thermal stress leads to auto-oxidation and aldol-type oligomerization[5],[6]. Solution: Never distill this compound at atmospheric pressure. You must utilize high-vacuum distillation to lower the boiling point[7]. By reducing the system pressure to 14 mmHg, the boiling point drops safely to 124–126 °C[1],[4]. Keep your oil bath temperature no more than 20–30 °C above the target vapor temperature (i.e., max 150 °C) to minimize thermal stress at the flask walls.
Q2: The liquid is bumping violently under vacuum, and my boiling stones aren't working. How do I stabilize the boil? Causality: Anti-bumping granules (boiling stones) rely on trapped air in their microscopic pores to provide nucleation sites for vapor bubbles. Under vacuum, this trapped air is immediately evacuated, rendering the stones completely ineffective. Without nucleation, the liquid superheats and violently "bumps," which can shoot crude material directly into your condenser[8],[9]. Solution: Implement a nitrogen capillary bleed. Insert a fine glass capillary tube through a secondary neck of the distillation flask, submerged directly into the liquid. Introduce a micro-stream of inert nitrogen gas; these continuous bubbles serve as artificial nucleation sites, ensuring a smooth, controlled boil while simultaneously protecting the sensitive aldehyde from oxidation[9],[10]. Alternatively, vigorous magnetic stirring can disrupt superheating.
Q3: My vacuum pressure keeps fluctuating, causing the distillation temperature to stall. How do I validate my system integrity? Causality: Fluctuating pressure is typically caused by low-boiling volatile impurities (like unreacted propionaldehyde) bypassing the condenser and vapor-locking the vacuum pump, or by micro-leaks in the ground glass joints. Solution: Ensure your cold trap is properly serviced with dry ice and acetone (-78 °C)[5],[7]. A functional cold trap acts as a self-validating system: if it is capturing low-boiling solvents, it is successfully protecting the pump oil and stabilizing the vacuum. Re-grease all joints with high-vacuum silicone grease and perform a static leak test (isolate the pump and watch the manometer) before applying heat.
Part 3: Optimized Vacuum Distillation Protocol
This step-by-step methodology ensures a self-validating workflow for the purification of 2-phenyl-2-pentenal.
-
Apparatus Assembly: Assemble a short-path distillation setup. A Claisen head is highly recommended to provide an expansion volume that prevents splash-over during unexpected bumping[10]. Connect this to a multi-neck receiving "cow" or "pig" flask to allow fraction collection without breaking the vacuum[11].
-
Inert Purge: Flush the entire system with dry Nitrogen (N2) for 5 minutes. This displaces ambient oxygen, preventing the oxidation of the aldehyde into a carboxylic acid at elevated temperatures.
-
Vacuum Application & Validation: Start the vacuum pump with the cold trap active (-78 °C). Slowly reduce the pressure to 14 mmHg. Do not apply heat yet. Monitor the manometer; the pressure must hold completely steady at 14 mmHg to validate system integrity[9].
-
Heating: Submerge the distillation flask into a pre-heated oil bath. Gradually increase the bath temperature to ~145 °C. Initiate magnetic stirring or the N2 capillary bleed to prevent bumping[9],[10].
-
Fraction Collection:
-
Controlled Shutdown: Remove the heat source and lower the oil bath. Critical: Allow the system to cool entirely to room temperature before breaking the vacuum with Nitrogen. Breaking the vacuum while the apparatus is hot will cause immediate oxidative degradation of the purified aldehyde.
Part 4: Troubleshooting Workflow Visualization
Caption: Workflow for diagnosing and resolving vacuum distillation anomalies in reactive aldehydes.
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Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Phenyl-2-Pentenal Flow Synthesis
Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Phenyl-2-Pentenal Flow Synthesis
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst stability during the continuous flow synthesis of 2-phenyl-2-pentenal. This α,β-unsaturated aldehyde is a valuable intermediate, and its synthesis, often via aldol condensation, is prone to catalyst deactivation.[1][2] This document provides a structured approach to diagnosing, understanding, and mitigating common deactivation issues to ensure robust and efficient flow synthesis processes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that serve as a starting point for troubleshooting.
Q1: What are the initial indicators of catalyst deactivation in my flow reactor? A1: The primary sign is a decline in catalyst performance. This can manifest as a gradual decrease in the conversion rate of your reactants (e.g., benzaldehyde and propanal) or a drop in selectivity towards the desired 2-phenyl-2-pentenal product over time.[3] Another key indicator can be a steady increase in the back pressure of your packed bed reactor, which often points to physical blockage of the catalyst bed.[3]
Q2: My catalyst's activity is dropping. What are the most likely causes? A2: For aldol condensation reactions in a flow system, the most common causes of deactivation fall into four main categories:
-
Fouling or Coking: Deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface, blocking active sites and pores.[4][5][6] This is a very common issue in reactions involving aldehydes.[7]
-
Poisoning: Strong chemisorption of impurities from the feed or solvent onto the active sites, rendering them inactive.[8][9][10]
-
Thermal Degradation (Sintering): Agglomeration of small, highly active metal particles into larger, less active ones, or structural changes in the support material due to high temperatures.[11][12][13] This leads to an irreversible loss of active surface area.[12]
-
Leaching: Dissolution of the active catalytic species from the solid support into the liquid reaction stream, leading to a permanent loss of catalyst activity and potential product contamination.[14][15][16][17]
Q3: Is it possible to regenerate my deactivated catalyst, or must I replace it? A3: Regeneration is often possible, depending on the deactivation mechanism. Fouling by coke can typically be reversed by a controlled calcination (burn-off) procedure in an oxygen-containing atmosphere to remove the carbonaceous deposits.[4][18] Some forms of poisoning may be reversible. However, deactivation by sintering or leaching of the active metal is generally irreversible, and the catalyst will need to be replaced.[5][15]
Q4: How can I select a more robust catalyst for this synthesis to prevent future issues? A4: Catalyst stability is key for continuous flow processes.[19] When selecting a catalyst, consider the following:
-
Support Material: Choose a support with high thermal stability (e.g., certain grades of alumina, titania, or carbon) to minimize sintering.[13] The interaction between the active metal and the support is also crucial for preventing leaching.[16]
-
Active Phase: The nature of the active sites (e.g., basic sites on hydrotalcites or metal nanoparticles) will influence susceptibility to poisoning and coking.[2]
-
Mechanical Strength: In packed bed reactors, the catalyst particles must be mechanically robust to prevent crushing or attrition, which can lead to increased back pressure and flow issues.[8]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving specific issues based on observable symptoms during your flow synthesis experiment.
Core Deactivation Mechanisms
The following diagram illustrates the primary pathways through which a catalyst can lose activity. Understanding these mechanisms is the first step in effective troubleshooting.
Caption: Primary mechanisms of catalyst deactivation in heterogeneous catalysis.
Troubleshooting Summary Table
| Symptom | Potential Cause | Diagnostic Steps | Recommended Solutions |
| Gradual Decrease in Conversion/Yield | Coking / Fouling | 1. Monitor back pressure for a gradual increase.[3] 2. Post-run: Visual inspection for discoloration. 3. Post-run: Thermogravimetric Analysis (TGA) to quantify coke.[20] 4. Post-run: BET surface area analysis to check for pore blockage.[8][21] | 1. Optimize temperature and residence time to minimize side reactions.[5] 2. Purify feedstocks to remove coke precursors. 3. Perform periodic catalyst regeneration via calcination.[4] |
| Sintering | 1. Post-run: Transmission Electron Microscopy (TEM) to observe particle size. 2. Post-run: X-ray Diffraction (XRD) to measure crystallite size.[21] | 1. Operate at the lowest effective temperature.[5] 2. Select a catalyst with high thermal stability and strong metal-support interactions.[11][13] | |
| Sudden, Sharp Drop in Activity | Catalyst Poisoning | 1. Analyze feed and solvent for impurities (e.g., sulfur, nitrogen compounds) using GC-MS or ICP-MS.[3] 2. Post-run: X-ray Photoelectron Spectroscopy (XPS) or elemental analysis to detect poisons on the catalyst surface.[8][20] | 1. Implement rigorous purification of all feed streams.[5] 2. Install a guard bed upstream of the main reactor to capture poisons.[8] |
| Leaching | 1. Perform a hot filtration test to see if the reaction continues in the cell-free liquid.[16] 2. Analyze the product stream for traces of the active metal using ICP-OES or AAS.[16] | 1. Choose a catalyst with stronger metal-support interactions.[16] 2. Optimize solvent and temperature to reduce the solubility of active species.[16] | |
| Steady Increase in Back Pressure | Catalyst Bed Fouling / Clogging | 1. Monitor pressure differential across the reactor. 2. Post-run: Visually inspect the reactor inlet for blockages. | 1. Filter all liquid feeds before they enter the reactor. 2. If solids form in-situ, consider reactor design changes (e.g., wider diameter, static mixers). |
| Catalyst Attrition / Crushing | 1. Post-run: Unpack the catalyst bed and analyze particle size distribution. 2. Check for fine particles at the reactor outlet filter. | 1. Use a catalyst with higher mechanical strength (e.g., pellets, extrudates). 2. Reduce the linear flow velocity to minimize mechanical stress on the bed.[8] |
Troubleshooting Workflow
When catalyst deactivation is suspected, a logical, step-by-step approach is crucial for efficient problem resolution.
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Reference Data & Comparative Studies
A Comparative Olfactory Analysis: 2-Phenyl-2-Pentenal vs. 2-Phenyl-2-Hexenal
A Comparative Olfactory Analysis: 2-Phenyl-2-Pentenal vs. 2-Phenyl-2-Hexenal
In the intricate world of flavor and fragrance chemistry, the molecular structure of a compound dictates its sensory perception. Even subtle variations in chemical architecture can lead to vastly different aroma profiles. This guide offers a detailed comparative analysis of two structurally related α,β-unsaturated aldehydes: 2-phenyl-2-pentenal and 2-phenyl-2-hexenal. While both share a core phenylalkenal structure, the addition of a single carbon to the alkyl chain dramatically shifts their olfactory characteristics. This analysis is designed for researchers, scientists, and professionals in the drug development and flavor and fragrance industries, providing both descriptive comparisons and a robust experimental framework for direct evaluation.
Introduction to the Analytes
2-Phenyl-2-pentenal and 2-phenyl-2-hexenal are aroma compounds utilized in the flavor and fragrance industries to impart specific scent and taste characteristics to a variety of products.[1] Their shared structural motif, a phenyl group conjugated with an aldehyde, is a common feature in many aromatic compounds. However, the length of the alkyl side chain—a propylidene group in 2-phenyl-2-pentenal versus a butylidene group in 2-phenyl-2-hexenal—is the primary determinant of their distinct sensory properties. Understanding these differences is crucial for precise flavor and fragrance formulation.
Comparative Aroma Profiles
The aroma profiles of these two compounds are markedly different, a testament to the high specificity of olfactory receptors. While direct comparative experimental data in a single study is limited, a synthesis of available descriptions from fragrance and flavor ingredient suppliers provides a clear distinction.
2-Phenyl-2-Pentenal: This compound is predominantly characterized by its complex floral and green notes.[2] Its aroma is often described as reminiscent of hyacinth and narcissus, with underlying green, foliage-like nuances.[2] Hints of honey and sweet pea add a layer of sweetness and delicacy.[2] In terms of flavor, it is described as green, floral, and spicy, with notes of chrysanthemum and radish.[2]
2-Phenyl-2-Hexenal and its Analogs: While direct data for 2-phenyl-2-hexenal is less commonly published, its close structural analogs, such as 5-methyl-2-phenyl-2-hexenal and 4-methyl-2-phenyl-2-pentenal, are well-documented and provide a strong indication of its likely aroma profile. These compounds are consistently associated with a dominant cocoa or chocolate character.[3][4] The aroma is often described as sweet, with chocolate, green, and aldehydic notes.[3] The flavor profile is similarly characterized by strong cocoa powder notes, sometimes with bitter and nutty undertones.[3]
Table 1: Comparative Olfactory Descriptors
| Attribute | 2-Phenyl-2-Pentenal | 2-Phenyl-2-Hexenal (inferred from analogs) |
| Primary Aroma | Floral, Green | Cocoa, Chocolate |
| Secondary Notes | Hyacinth, narcissus, honey, sweet pea, foliage | Sweet, aldehydic, nutty, coffee |
| Flavor Profile | Green, floral, spicy, chrysanthemum, radish | Chocolate, cocoa powder, bitter, green |
Experimental Protocol: Comparative Analysis by Gas Chromatography-Olfactometry (GC-O)
To provide a rigorous, head-to-head comparison of the aroma profiles of 2-phenyl-2-pentenal and 2-phenyl-2-hexenal, Gas Chromatography-Olfactometry (GC-O) is the method of choice.[5][6] This technique combines the high-resolution separation of gas chromatography with the sensitivity of the human nose as a detector, allowing for the identification and characterization of odor-active compounds.[7][8]
Rationale for Experimental Design
The proposed protocol is designed to be a self-validating system. By using a panel of trained sensory assessors, we mitigate individual differences in odor perception. The inclusion of a flame ionization detector (FID) or mass spectrometer (MS) in parallel with the olfactory port allows for the simultaneous collection of chemical and sensory data, ensuring a direct correlation between a specific compound and its perceived aroma.[9] The use of a dilution series, as in CharmAnalysis or AEDA (Aroma Extract Dilution Analysis), enables the quantification of the relative odor potency of each compound.[5]
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare stock solutions of 2-phenyl-2-pentenal and 2-phenyl-2-hexenal (e.g., 1000 ppm) in a suitable solvent such as ethanol or diethyl ether. The choice of solvent is critical to ensure it does not interfere with the aroma profile.
-
Create a series of dilutions from the stock solutions (e.g., 100 ppm, 10 ppm, 1 ppm, 0.1 ppm) to determine the odor detection thresholds and the intensity of different aroma character notes at varying concentrations.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: A high-resolution GC system equipped with a split/splitless injector and a column effluent splitter.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax) is recommended to achieve good separation of the analytes. A typical dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min) to ensure the separation of the target compounds from any impurities.
-
Effluent Splitter: The column effluent is split (e.g., 1:1 ratio) between the FID/MS and the heated sniffing port.[7]
-
Sniffing Port: The transfer line to the sniffing port should be heated to prevent condensation of the analytes.[7] Humidified air should be mixed with the effluent at the port to prevent nasal dehydration.
-
-
Sensory Evaluation:
-
Assessors: A panel of at least three trained sensory assessors should be used. Training should include the recognition and description of a wide range of standard aroma compounds.
-
Procedure: Each assessor sniffs the effluent from the GC-O port and records the time, duration, and a detailed description of any perceived odor. A standardized vocabulary of aroma descriptors should be used to ensure consistency.
-
Data Recording: Specialized software can be used to record the olfactory data in real-time, creating an "aromagram" that can be overlaid with the chromatogram from the FID/MS.
-
-
Data Analysis:
-
The retention times of the odorous compounds are matched with the peaks on the chromatogram to identify the analytes.
-
The aroma descriptors from all assessors are compiled and analyzed to create a comprehensive aroma profile for each compound.
-
For dilution analysis, the flavor dilution (FD) factor or CHARM value is calculated for each compound, which represents its relative odor potency.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative aroma analysis of 2-phenyl-2-pentenal and 2-phenyl-2-hexenal using GC-O.
Conclusion
The comparative analysis of 2-phenyl-2-pentenal and 2-phenyl-2-hexenal reveals a significant divergence in their aroma profiles, primarily driven by a minor structural modification. While 2-phenyl-2-pentenal exhibits a complex floral and green aroma, 2-phenyl-2-hexenal and its analogs are characterized by a distinct cocoa and chocolate scent. This comparison underscores the remarkable specificity of the olfactory system and highlights the importance of precise molecular structure in the design of flavor and fragrance compounds. The provided GC-O protocol offers a robust framework for the direct, side-by-side sensory evaluation of these and other volatile compounds, enabling researchers to generate reliable and reproducible data for product development and scientific inquiry. The interplay between chemical structure and sensory perception is a cornerstone of flavor science, and a thorough understanding of these relationships is essential for innovation in the field.[10]
References
-
The Good Scents Company. (2023). 2-phenyl-2-pentenal. Retrieved from [Link]
-
Perflavory. (n.d.). cocoa hexenal. Retrieved from [Link]
-
Perfumer & Flavorist. (2013). 5-Methyl-2-phenyl-2-hexenal. Retrieved from [Link]
-
De Vincenzi, M., & Gnagnarella, P. (2007). Food Flavor Chemistry and Sensory Evaluation. PMC - NIH. Retrieved from [Link]
-
AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Sensory Evaluation and Flavor Analysis of Foods. Retrieved from [Link]
-
Blank, I. (n.d.). Gas Chromatography-Olfactometry in Food Aroma Analysis. Retrieved from [Link]
-
RSC Publishing. (2019). Chapter 9: Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis. Retrieved from [Link]
-
MBRF Ingredients. (2025). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]
-
Eurofins Scientific. (2025). Sensory Evaluation: Assessing Taste, Aroma, and Quality. Retrieved from [Link]
-
Agriculture Institute. (2025). Understanding Taste and Flavour in Sensory Evaluation. Retrieved from [Link]
-
NIST. (n.d.). 5-Methyl-2-phenyl-2-hexenal. Retrieved from [Link]
-
The Pherobase. (2025). Synthesis - 5me-2-phenyl-2-hexenal. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of 2-Methyl-2-phenyl-4-pentenal. Retrieved from [Link]
-
Bedoukian Research. (2025). 4-Methyl-2-Phenyl-2-Pentenal (855). Retrieved from [Link]
-
Perflavory. (n.d.). cocoa pentenal. Retrieved from [Link]
-
Perfumer & Flavorist. (2025). Flavor Bites: 2-Phenyl 2-butenal in Brown, Savory, Nut, and Other Flavors. Retrieved from [Link]
-
Robinson Brothers. (n.d.). 2-Phenyl-2-pentenal. Retrieved from [Link]
- Google Patents. (n.d.). CN108752177B - Method for synthesizing trans-2-hexenal.
-
Chemical Synthesis Database. (2025). (2Z)-3-phenyl-2-pentenal. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-5-phenyl-2-hexenal. Retrieved from [Link]
-
PMC. (2025). Identification and Characterization of Olfactory Genes in the Cochineal Scale Insect, Porphyrophora sophorae (Hemiptera: Margarodidae). Retrieved from [Link]
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A Comparative Analysis of the Chemical Reactivity of 2-Phenyl-2-pentenal and 2-Phenyl-2-butenal
A Comparative Analysis of the Chemical Reactivity of 2-Phenyl-2-pentenal and 2-Phenyl-2-butenal
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, α,β-unsaturated aldehydes are invaluable intermediates, prized for their dual reactivity at the carbonyl carbon and the β-olefinic position. This guide provides an in-depth comparison of the chemical reactivity of two structurally similar yet distinct α,β-unsaturated aldehydes: 2-phenyl-2-pentenal and 2-phenyl-2-butenal. Understanding the nuanced differences in their reactivity is paramount for researchers in fine chemical synthesis and drug development, where precise control over reaction outcomes is critical.
Structural and Stereoelectronic Disparities
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon and the steric environment surrounding it.[1][2] In the case of 2-phenyl-2-pentenal and 2-phenyl-2-butenal, the core difference lies in the alkyl substituent at the β-position: an ethyl group in the former and a methyl group in the latter.
| Compound | Structure | Alkyl Substituent at β-position |
| 2-Phenyl-2-butenal | Methyl (-CH₃) | |
| 2-Phenyl-2-pentenal | Ethyl (-CH₂CH₃) |
This seemingly minor variation has significant stereoelectronic implications:
-
Electronic Effects: Alkyl groups are electron-donating through an inductive effect, which can slightly reduce the electrophilicity of the conjugated system.[1] The ethyl group in 2-phenyl-2-pentenal is a slightly stronger electron-donating group than the methyl group in 2-phenyl-2-butenal. This suggests that the carbonyl carbon in 2-phenyl-2-pentenal may be marginally less electrophilic.
-
Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance in 2-phenyl-2-pentenal can impede the approach of nucleophiles to both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition).[3][4]
Based on these fundamental principles, we can hypothesize that 2-phenyl-2-butenal will generally exhibit greater reactivity towards nucleophilic attack than 2-phenyl-2-pentenal due to a more accessible and slightly more electrophilic conjugated system.
Comparative Reactivity in Key Transformations
The reactivity of α,β-unsaturated aldehydes is characterized by a competition between two primary modes of nucleophilic attack: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the β-carbon (1,4-addition or Michael addition).[5][6]
Caption: Competing pathways for nucleophilic attack.
Nucleophilic Addition
1,2-Direct Addition: This pathway is generally favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents.[7] The attack occurs directly at the electrophilic carbonyl carbon. Due to the greater steric bulk of the ethyl group, it is anticipated that the rate of 1,2-addition to 2-phenyl-2-pentenal will be slower than that to 2-phenyl-2-butenal.
1,4-Conjugate Addition (Michael Addition): "Soft" nucleophiles, like organocuprates (Gilman reagents) and amines, tend to favor 1,4-addition.[5][6] The nucleophile attacks the β-carbon of the conjugated system. Again, the increased steric hindrance around the β-position in 2-phenyl-2-pentenal is expected to result in a slower reaction rate compared to 2-phenyl-2-butenal.
Reduction Reactions
The selective reduction of α,β-unsaturated aldehydes is a common synthetic transformation.
-
Reduction of the Aldehyde Group: Reagents like sodium borohydride (NaBH₄) typically reduce the aldehyde to an alcohol, leaving the carbon-carbon double bond intact.[8] The rate of this reduction is expected to be faster for 2-phenyl-2-butenal due to the lesser steric hindrance around the carbonyl group.
-
Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation (e.g., H₂/Pd-C) can selectively reduce the alkene, yielding a saturated aldehyde.[9] The steric bulk of the ethyl group in 2-phenyl-2-pentenal may slightly hinder the approach of the molecule to the catalyst surface, potentially leading to a slower hydrogenation rate compared to 2-phenyl-2-butenal.
Oxidation Reactions
Oxidation of the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents. Mild oxidizing agents are preferred to avoid cleavage of the carbon-carbon double bond. Similar to other reactions at the carbonyl carbon, the oxidation of 2-phenyl-2-butenal is predicted to proceed at a faster rate than that of 2-phenyl-2-pentenal.
Proposed Experimental Comparison
To empirically validate the hypothesized differences in reactivity, a series of comparative experiments should be conducted under identical conditions.
Experimental Protocol: Comparative Michael Addition with Diethylamine
This protocol outlines a method to compare the rates of 1,4-conjugate addition of a secondary amine to both aldehydes.
Caption: Workflow for comparing reaction kinetics.
Step-by-Step Methodology:
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of 2-phenyl-2-pentenal and 2-phenyl-2-butenal in ethanol.
-
Initiation: To each flask, add an equimolar amount of diethylamine at a controlled temperature.
-
Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Analysis: Quench the reaction in the aliquots and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to product.
-
Data Interpretation: Plot the percentage conversion against time for both reactions to compare their rates.
Expected Quantitative Data
The following table presents hypothetical, yet plausible, data from the proposed comparative Michael addition experiment, illustrating the expected trend in reactivity.
| Time (minutes) | % Conversion (2-phenyl-2-butenal) | % Conversion (2-phenyl-2-pentenal) |
| 15 | 35 | 22 |
| 30 | 62 | 45 |
| 60 | 85 | 70 |
| 120 | >95 | 88 |
This data would support the hypothesis that 2-phenyl-2-butenal undergoes nucleophilic addition at a faster rate than 2-phenyl-2-pentenal.
Conclusion
The seemingly subtle structural difference between 2-phenyl-2-pentenal and 2-phenyl-2-butenal—an ethyl versus a methyl group at the β-position—leads to predictable and experimentally verifiable differences in their chemical reactivity. The greater steric hindrance and slightly increased electron-donating nature of the ethyl group in 2-phenyl-2-pentenal render it generally less reactive towards nucleophilic attack compared to 2-phenyl-2-butenal.
For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of these structure-activity relationships is crucial for reaction design, optimization, and the selective synthesis of target molecules. The experimental framework provided in this guide offers a robust methodology for quantifying these reactivity differences, enabling more informed decisions in synthetic planning.
References
-
BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. [Link]
-
Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]
-
GeeksforGeeks. (2025, October 13). Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. [Link]
-
KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. [Link]
-
Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Biological interactions of alpha,beta-unsaturated aldehydes. PubMed, 2(1), 1-2. [Link]
-
Master Organic Chemistry. (n.d.). Key Reactions of Aldehydes and Ketones. [Link]
-
RSC Publishing. (n.d.). Reactivity of α,β-unsaturated carbonyl compounds towards nucleophilic addition reaction: a local hard–soft acid–base approach. [Link]
-
Morrison & Boyd. (n.d.). α,β-Unsaturated Carbonyl Compounds. [Link]
-
Khan Academy. (n.d.). Reactivity of aldehydes and ketones. [Link]
-
Wikipedia. (n.d.). Nucleophilic conjugate addition. [Link]
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benchmarking 2-phenyl-2-pentenal antimicrobial efficacy against standard aldehydes
benchmarking 2-phenyl-2-pentenal antimicrobial efficacy against standard aldehydes
Benchmarking the Antimicrobial Efficacy of 2-Phenyl-2-Pentenal Against Standard Aromatic Aldehydes: A Comparative Guide
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel phytochemical scaffolds. While trans-cinnamaldehyde has long served as the archetypal plant-derived antimicrobial aldehyde, its clinical and industrial translation is often hindered by volatility, chemical instability, and moderate potency against Gram-negative pathogens.
Enter 2-phenyl-2-pentenal , a structurally evolved phenylalkenal identified in the volatile fractions of Capparis spinosa (caper) leaves and Panax ginseng[1][2]. By benchmarking 2-phenyl-2-pentenal against standard aldehydes like cinnamaldehyde and benzaldehyde, this guide provides drug development professionals with actionable, data-driven insights into its superior efficacy, structural advantages, and mechanistic pathways.
Mechanistic Causality: Why Structure Dictates Efficacy
The antimicrobial superiority of 2-phenyl-2-pentenal over simpler aromatic aldehydes is rooted in its highly optimized α,β-unsaturated carbonyl pharmacophore. As an application scientist, I look beyond the basic Minimum Inhibitory Concentration (MIC) to understand the why behind the molecule's behavior.
-
Enhanced Membrane Permeation (Lipophilicity): Unlike the shorter propenal chain of cinnamaldehyde, the pentenal moiety (a 5-carbon chain) significantly increases the compound's partition coefficient (LogP). This drives deeper and more rapid intercalation into the bacterial phospholipid bilayer, causing an acute loss of membrane potential[2].
-
Targeted Electrophilicity (Michael Addition): The conjugated double bond acts as a potent Michael acceptor. It selectively reacts with the sulfhydryl (-SH) groups of critical bacterial proteins—most notably the cell division protein FtsZ—leading to irreversible cell cycle arrest[3].
-
Steric Shielding: The phenyl group at the alpha position stabilizes the enal system. This steric hindrance prevents premature neutralization by host nucleophiles, ensuring the molecule remains intact until it reaches the bacterial cytoplasm[4].
Fig 1: Mechanistic pathways of α,β-unsaturated aldehydes driving bacterial cell death.
Quantitative Benchmarking: Comparative Efficacy Data
When evaluating antimicrobial candidates, direct comparison against established standards is critical. The table below synthesizes quantitative data from recent microbiological assays, highlighting the microgram-per-milliliter potency of 2-phenyl-2-pentenal against notoriously resilient pathogens.
Table 1: Comparative Antimicrobial Efficacy Metrics
| Compound | Structural Class | Target Pathogens | MIC Range (mg/mL) | Primary Mechanism of Action |
| 2-Phenyl-2-Pentenal | Phenylalkenal | L. monocytogenes, E. coli | 0.02 – 0.06 | Deep membrane intercalation, targeted Michael addition |
| trans-Cinnamaldehyde | Phenylpropenal | E. coli, P. aeruginosa, S. aureus | 0.128 – 1.00 | FtsZ inhibition, ROS generation, membrane disruption |
| Benzaldehyde | Simple Aromatic Aldehyde | S. aureus, E. coli | > 2.00 | Non-specific protein denaturation |
Data Context: MIC values for 2-phenyl-2-pentenal are derived from caper leaf essential oil emulsion studies[2], while cinnamaldehyde values reflect standardized broth microdilution assays against Gram-negative and Gram-positive strains[3][5].
Experimental Methodologies: Self-Validating Protocols
Robust data requires self-validating experimental designs. The following protocols integrate strict internal controls to ensure absolute confidence in the generated MIC and MBC (Minimum Bactericidal Concentration) metrics, eliminating false positives caused by compound precipitation or solvent toxicity.
Protocol A: Self-Validating Broth Microdilution Assay (MIC Determination)
Causality Focus: Utilizing resazurin dye provides a definitive, colorimetric readout of cellular respiration, eliminating the ambiguity of optical density (OD) readings often caused by the poor aqueous solubility of lipophilic aldehydes.
-
Inoculum Standardization: Suspend isolated colonies in Mueller-Hinton Broth (MHB) and adjust to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Why? Standardized bacterial load prevents inoculum effect artifacts.
-
Compound Preparation: Dissolve 2-phenyl-2-pentenal in 1% DMSO to a stock concentration of 10 mg/mL.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a final concentration range of 0.005 to 2.0 mg/mL.
-
Internal Controls Implementation (Critical Step):
-
Sterility Control: MHB only (Validates aseptic technique).
-
Growth Control: MHB + Inoculum (Validates bacterial viability).
-
Vehicle Control: MHB + Inoculum + 1% DMSO (Validates solvent non-toxicity).
-
Positive Control: MHB + Inoculum + Ciprofloxacin (Validates assay sensitivity).
-
-
Inoculation & Incubation: Add 10μL of the standardized inoculum to all test and control wells. Incubate at 37°C for 18-24 hours.
-
Resazurin Reduction: Add 20μL of 0.015% resazurin solution to all wells. Incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is the lowest concentration remaining blue.
Fig 2: High-throughput broth microdilution workflow for MIC and MBC determination.
Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic Validation)
Causality Focus: Sampling at logarithmic time intervals captures the acute membrane-disruption phase (0-2h) versus the secondary protein-inhibition phase (4-24h).
-
Prepare flasks containing MHB with 2-phenyl-2-pentenal at 1×, 2×, and 4× the established MIC.
-
Inoculate with the target pathogen to a final concentration of 5×105 CFU/mL.
-
Extract 100μL aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Serially dilute the aliquots in sterile PBS and plate on Mueller-Hinton Agar.
-
Incubate plates for 24 hours and perform colony counts. A ≥3log10 reduction in CFU/mL relative to the initial inoculum defines bactericidal activity.
Conclusion
For drug development professionals, 2-phenyl-2-pentenal represents a significant structural upgrade over traditional aromatic aldehydes. Its extended alkyl chain and sterically tuned alpha-phenyl substitution culminate in a molecule with superior lipophilicity and targeted electrophilicity. This dual-action mechanism drives MIC values down to the microgram-per-milliliter range against both Gram-positive and Gram-negative pathogens, positioning it as a highly promising scaffold for next-generation antimicrobial formulations.
Sources
Orthogonal Purity Assessment: Cross-Validation of qNMR and GC-FID for 2-Phenyl-2-Pentenal
Orthogonal Purity Assessment: Cross-Validation of qNMR and GC-FID for 2-Phenyl-2-Pentenal
As a Senior Application Scientist, assigning an absolute purity value to reactive, volatile organic molecules is one of the most rigorous challenges in analytical chemistry. 2-Phenyl-2-pentenal (CAS 3491-63-2) is a prime example of such a compound[1]. Widely utilized as a high-impact aroma chemical and a synthetic intermediate in drug development, this α,β -unsaturated aldehyde presents unique analytical hurdles: it exists as a mixture of E and Z isomers, is susceptible to oxidation, and may contain both volatile synthetic byproducts and non-volatile polymeric residues.
Relying on a single analytical technique for purity assignment is a critical vulnerability. This guide explores the synergistic cross-validation of Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Flame Ionization Detection (GC-FID) to establish a self-validating, metrologically sound purity assessment system.
Mechanistic Causality: Why Orthogonal Techniques?
To achieve true confidence in a purity assignment, we must employ orthogonal techniques that rely on fundamentally different physical principles. Demonstrated equivalence between two independent purity values confirms accuracy and minimizes the potential for hidden bias[2].
-
GC-FID (Separation & Relative Response): GC-FID is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds[3]. It separates components based on partitioning between a stationary phase and a mobile gas phase, with the detector response proportional to the number of oxidizable carbon atoms. While excellent for resolving the E and Z isomers of 2-phenyl-2-pentenal, GC-FID is "blind" to non-volatile residues (e.g., inorganic salts or high-molecular-weight polymers). Consequently, using simple GC area normalization often overestimates the true purity.
-
qNMR (Absolute Quantification): Quantitative NMR (qNMR) is a potential primary reference measurement procedure for quantifying the main component within an organic compound[4]. It operates on the principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating that signal. The classical internal standard qNMR method determines the purity of an analyte by analyzing a solution containing the analyte and a reference standard of known purity[5]. Because it measures the absolute mass fraction directly, it does not require a calibration curve of the analyte itself. However, qNMR may lack the sensitivity to detect trace impurities (<0.1%) that co-elute under the main analyte peaks.
By cross-validating the mass balance purity (derived from GC-FID plus water/residue analysis) with the absolute purity from qNMR, we eliminate the blind spots of each standalone method[6].
Comparative Performance Matrix
The following table summarizes the operational and mechanistic differences between the two techniques for 2-phenyl-2-pentenal analysis.
| Parameter | GC-FID (Mass Balance Approach) | 1H qNMR (Internal Standard Method) |
| Primary Principle | Chromatographic separation & carbon ionization | Nuclear spin resonance & signal integration |
| Specificity | High (resolves E/Z isomers and volatile analogs) | Moderate (requires isolated, non-overlapping protons) |
| Calibration | Requires Relative Response Factors (RRF) or Area % | Direct absolute quantification via Internal Standard |
| Detection Scope | Volatiles and semi-volatiles only | All soluble protonated species |
| Sample Preparation | Dilution in volatile solvent (e.g., toluene) | Dissolution in deuterated solvent with precise IS mass |
| Analysis Time | 15–30 minutes per run | 5–15 minutes per run (plus relaxation delays) |
| Key Limitation | Overestimates purity if non-volatiles are present | Lower sensitivity for trace impurities (<0.1%) |
Experimental Workflows & Protocols
To ensure trustworthiness, the protocols below describe a self-validating system where precise gravimetric preparation and mechanistic understanding are paramount.
Protocol A: GC-FID Purity via Area Normalization
Objective: Determine the relative mass fraction of volatile impurities and isomer ratios.
-
Sample Preparation: Accurately weigh approximately 50 mg of the 2-phenyl-2-pentenal sample[3]. Dissolve and dilute to 10 mL with GC-grade toluene to create a 5 mg/mL solution. Vortex until completely dissolved.
-
Instrument Setup: Equip the GC with a high-polarity capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm) to ensure baseline resolution of the E and Z isomers.
-
Temperature Program: Initial temperature 80°C (hold 2 min), ramp at 10°C/min to 240°C, hold for 5 min. Injector: 250°C. Detector (FID): 280°C.
-
Injection: Inject 1 µL with a split ratio of 50:1.
-
Data Processing: Integrate all peaks. Calculate the relative area percentage of the 2-phenyl-2-pentenal peaks (summing both isomers).
-
Causality Note: For a true mass balance purity assignment, this GC area percentage must be mathematically corrected by subtracting the water content (determined via Karl Fischer titration) and non-volatile residue (determined via Thermogravimetric Analysis).
-
Protocol B: 1H qNMR Absolute Purity Determination
Objective: Determine the absolute mass fraction using an internal standard.
-
Internal Standard Selection: The standard must meet the requirements of chemical compatibility and lack of resonance interference with the analyte[5]. For 2-phenyl-2-pentenal, 1,4-Dinitrobenzene (DNB) or Maleic acid are excellent choices because their isolated aromatic/olefinic singlets do not overlap with the complex aliphatic and aldehydic multiplets of the analyte.
-
Gravimetric Preparation: Using a microbalance (readability 0.01 mg), accurately weigh ~20 mg of 2-phenyl-2-pentenal and ~10 mg of the internal standard directly into a clean glass vial.
-
Dissolution: Add 1.0 mL of deuterated chloroform (CDCl 3 ) or DMSO-d 6 . Vortex until completely dissolved, then transfer 600 µL to a 5 mm NMR tube.
-
Acquisition Parameters: Acquire the 1H NMR spectrum at 400 MHz or higher.
-
Causality Note: You must set the relaxation delay ( D1 ) to at least 5 times the longest longitudinal relaxation time ( T1 ) of the protons of interest (typically D1≥30 seconds). Failing to do so prevents complete magnetization recovery, leading to under-integration and skewed purity calculations.
-
-
Data Processing: Phase and baseline correct the spectrum manually. Integrate the IS signal and a distinct analyte signal (e.g., the aldehydic proton near 9.5 ppm).
-
Calculation: Calculate purity ( Px ) using the standard qNMR equation based on the ratio of integrals, number of protons, molar masses, and sample weights.
Orthogonal Cross-Validation Workflow
The integration of these two methods creates a robust validation loop. If the GC-FID purity is significantly higher than the qNMR purity, it definitively points to the presence of non-volatile impurities or moisture. Conversely, if qNMR yields a higher value, it suggests that trace volatile impurities are co-eluting under the NMR integration region, artificially inflating the signal. Statistical equivalence between the two methods confirms the material is fit for use as a primary calibrator[6].
Orthogonal cross-validation workflow for absolute purity assignment.
Conclusion
For complex, reactive molecules like 2-phenyl-2-pentenal, relying solely on chromatographic area normalization is analytically perilous. By coupling the high-resolution separation capabilities of GC-FID with the absolute, reference-free quantification of qNMR, scientists can establish a highly trustworthy, SI-traceable purity profile. This cross-validation framework remains the gold standard for reference material certification and rigorous drug development quality control.
References
-
- nih.gov 2.4 - bipm.org 3.1 - nih.gov 4.6 - researchgate.net 5. - benchchem.com
-
2 - researchgate.net
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. qNMR - BIPM [bipm.org]
- 5. Improving the efficiency of quantitative (1)H NMR: an innovative external standard-internal reference approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Toxicity Assessment of 2-Phenyl-2-Pentenal in Food Additives: A Mechanistic and Methodological Guide
Comparative Toxicity Assessment of 2-Phenyl-2-Pentenal in Food Additives: A Mechanistic and Methodological Guide
Executive Summary
The safety evaluation of flavoring agents has increasingly shifted from basic exposure thresholds to rigorous, mechanism-driven genotoxicity assessments. 2-Phenyl-2-pentenal (CAS 3491-63-2) is an α,β-unsaturated aldehyde utilized in food additives for its green, floral, and cocoa-like aromatic profile[1][2]. However, compounds within this chemical class (EFSA FGE.19, subgroup 3.3) have come under intense regulatory scrutiny by the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA)[3][4].
This guide provides an objective, comparative toxicity assessment of 2-phenyl-2-pentenal against its structural analogs, 2-phenyl-2-butenal and 4-methyl-2-phenyl-2-pentenal. It is designed for drug development professionals and toxicologists, detailing the mechanistic causality of their toxicity and providing self-validating experimental protocols for regulatory-compliant screening.
Mechanistic Causality: The α,β-Unsaturated Aldehyde Alert
The toxicological concern surrounding 2-phenyl-2-pentenal stems from its structure: an α,β-unsaturated carbonyl group conjugated with a phenyl ring. This structural motif is a well-documented alert for genotoxicity[4].
Instead of intercalating into DNA or causing direct point mutations (which often yield negative results in standard bacterial Ames tests), these compounds act as electrophilic Michael acceptors [4]. They undergo nucleophilic addition with cellular thiols and amines.
Causality of Toxicity:
-
Protein Adduction & Aneugenicity: The electrophilic double bond reacts with sulfhydryl groups on critical mitotic proteins (e.g., tubulin). Disruption of microtubule polymerization leads to improper chromosome segregation during mitosis, resulting in aneugenicity (abnormal chromosome number) rather than clastogenicity (chromosome breakage)[3].
-
Oxidative Stress: Depletion of intracellular glutathione (GSH) via Michael addition triggers the Nrf2-ARE antioxidant pathway. If the electrophilic burden exceeds cellular defense capacity, the resulting oxidative stress induces secondary DNA damage.
Figure 1: Mechanistic pathway of α,β-unsaturated aldehyde toxicity via Michael addition.
Comparative Toxicity Profiling
To contextualize the toxicity of 2-phenyl-2-pentenal, it must be compared against the primary representative substance of its EFSA subgroup: 2-phenyl-2-butenal (2-phenylcrotonaldehyde)[3]. EFSA's Flavouring Group Evaluation 216 (FGE.216) concluded that the in vitro aneugenic potential observed in the representative compound casts a shadow over the entire subgroup[3][5].
Table 1: Comparative Regulatory and Toxicity Profile of 2-Phenyl-2-Alkenals
| Compound Name | Identifiers | Structural Differentiation | In Vitro Genotoxicity Status | EFSA / JECFA Regulatory Status |
| 2-Phenyl-2-pentenal | CAS: 3491-63-2FL-no: 05.175 | Propyl chain substitution at the α-position. | Aneugenic potential anticipated based on structural similarity[3]. | Cannot be evaluated through the Procedure; individual data required[3]. |
| 2-Phenyl-2-butenal (Representative) | CAS: 4411-89-6JECFA: 1474FL-no: 05.062 | Methyl chain substitution at the α-position. | Positive: Induced micronuclei via aneugenic mode of action without metabolic activation[3][6]. | Raises concern for aneugenicity at reported use levels[3]. |
| 4-Methyl-2-phenyl-2-pentenal | CAS: 26643-91-4JECFA: 1473FL-no: 05.100 | Isobutyl chain substitution at the α-position. | Aneugenic potential anticipated based on structural similarity[3]. | Cannot be evaluated through the Procedure; individual data required[3]. |
Data Interpretation: The length and branching of the alkyl chain (methyl in butenal vs. propyl in pentenal) slightly alter lipophilicity (LogP) and steric hindrance, but do not fundamentally eliminate the electrophilic reactivity of the α,β-unsaturated system. Consequently, EFSA mandates that 2-phenyl-2-pentenal cannot be presumed safe without compound-specific in vivo genotoxicity data[3].
Self-Validating Experimental Methodologies
To objectively assess the toxicity of 2-phenyl-2-pentenal compared to its alternatives, researchers must employ self-validating assay systems. Standard Ames tests are insufficient for detecting aneugens[3]. The following protocols are designed to isolate the specific mechanisms of α,β-unsaturated aldehyde toxicity.
Figure 2: Self-validating in vitro micronucleus assay workflow for genotoxicity screening.
Protocol 1: In Vitro Mammalian Cell Micronucleus (MN) Assay (OECD 487)
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events, making it the gold standard for evaluating 2-phenyl-2-alkenals[3].
-
Step 1: Cell Selection & Culture.
-
Action: Culture human TK6 lymphoblastoid cells in RPMI-1640 medium.
-
Causality: TK6 cells are p53-competent. Using p53-deficient lines (like CHO cells) can lead to false positives because they fail to arrest the cell cycle in response to minor, repairable DNA damage.
-
-
Step 2: Metabolic Activation (S9) Setup.
-
Action: Expose cells to 2-phenyl-2-pentenal concentrations (0.1 to 100 µM) for 4 hours with and without 2% rat liver S9 fraction.
-
Causality: EFSA noted that 2-phenyl-2-butenal was genotoxic only without metabolic activation[6]. The S9 fraction tests whether hepatic enzymes detoxify the Michael acceptor (e.g., via glutathione S-transferases) or bioactivate it.
-
-
Step 3: Cytokinesis Block.
-
Action: Add Cytochalasin B (CytoB) at 6 µg/mL and incubate for 1.5–2 cell cycles (approx. 24 hours).
-
Causality: CytoB inhibits actin polymerization, preventing cytokinesis but allowing nuclear division. This creates binucleated cells. Scoring only binucleated cells ensures that the analyzed cells have actively divided during chemical exposure, eliminating false negatives caused by cell cycle arrest.
-
-
Step 4: Cytotoxicity Thresholding (Self-Validation).
-
Action: Calculate Relative Population Doubling (RPD). Exclude any doses causing >45% cytotoxicity.
-
Causality: Severe cytotoxicity induces apoptosis, which fragments DNA and forms bodies that mimic micronuclei. Capping cytotoxicity ensures that observed micronuclei are the result of true genotoxicity, not a byproduct of cell death.
-
-
Step 5: Scoring and Kinetochore Staining.
-
Action: Score micronuclei frequency. If positive, perform CREST immunostaining (anti-kinetochore antibodies).
-
Causality: CREST-positive micronuclei contain whole chromosomes (confirming aneugenicity, the suspected mechanism for 2-phenyl-2-alkenals), while CREST-negative micronuclei contain acentric fragments (indicating clastogenicity).
-
Protocol 2: High-Throughput GSH Depletion Assay
To quantify the electrophilic reactivity of 2-phenyl-2-pentenal versus 2-phenyl-2-butenal.
-
Step 1: Incubate 50 µM of the test compound with 5 mM reduced glutathione (GSH) in a physiological buffer (pH 7.4) at 37°C.
-
Step 2: At 10, 30, and 60 minutes, derivatize remaining free GSH with Monobromobimane (mBBr).
-
Step 3: Measure fluorescence (Ex: 390 nm, Em: 490 nm).
-
Causality: The rate of fluorescence decay is directly proportional to the compound's Michael addition reactivity. Comparing the half-life of GSH depletion between 2-phenyl-2-pentenal and 2-phenyl-2-butenal provides empirical data on their relative potential to cause oxidative stress and protein adduction.
Conclusion
While 2-phenyl-2-pentenal offers desirable organoleptic properties, its structural classification as an α,β-unsaturated 2-phenyl-2-alkenal places it in a high-risk category for aneugenicity[3]. Because toxicity in this class is driven by Michael addition to mitotic proteins rather than direct DNA mutation, standard Ames testing is inadequate. Drug development and food safety professionals must rely on tightly controlled, cytokinesis-blocked micronucleus assays to generate the compound-specific data required by EFSA to clear this additive for commercial use.
References
-
European Food Safety Authority (EFSA). (2022). Scientific opinion on Flavouring group evaluation 216 revision 2 (FGE.216Rev2): consideration of the genotoxicity potential of α,β-unsaturated 2-phenyl-2-alkenals from subgroup 3.3 of FGE.19. EFSA Journal.[Link]
-
European Food Safety Authority (EFSA). (2013). Scientific Opinion on Flavouring Group Evaluation 216, Revision 1 (FGE.216Rev1). Consideration of genotoxic potential for α,β-unsaturated 2-Phenyl-2-Alkenals from Subgroup 3.3 of FGE.19. EFSA Journal.[Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2004). Evaluation of certain food additives: sixty-third report of the Joint FAO/WHO Expert Committee on Food Additives. World Health Organization.[Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3083805, 2-Phenylpent-2-enal. PubChem.[Link]
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- 4. efsa.europa.eu [efsa.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
Safety & Regulatory Compliance
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenyl-2-pentenal
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenyl-2-pentenal
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is a cornerstone of both innovation and safety. 2-Phenyl-2-pentenal, a member of the phenylacetaldehyde family, is a valuable compound in various synthetic pathways. However, its potential hazards necessitate a comprehensive understanding and implementation of appropriate personal protective equipment (PPE). This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Phenyl-2-pentenal, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks of 2-Phenyl-2-pentenal
Before detailing PPE requirements, it is crucial to understand the hazards associated with 2-Phenyl-2-pentenal. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Phenyl-2-pentenal is classified with the following hazards[1][2]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2A): Can lead to serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.
These classifications underscore the importance of a multi-faceted PPE strategy to prevent exposure through dermal, ocular, and respiratory routes.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedures being undertaken. For 2-Phenyl-2-pentenal, this involves considering the quantity being handled, the potential for aerosolization, and the adequacy of existing engineering controls like fume hoods.
A Multi-Layered Defense: Essential PPE for 2-Phenyl-2-pentenal
The following table summarizes the essential PPE and the rationale for its use when handling 2-Phenyl-2-pentenal:
| Hazard Classification | Potential Route of Exposure | Recommended PPE | Rationale |
| Skin Irritation (Category 2)[1][2] | Dermal Contact | Chemical-resistant gloves (e.g., Nitrile, Neoprene), Lab coat | Prevents direct contact with the skin, which can cause irritation. A lab coat protects underlying clothing and skin from splashes. |
| Serious Eye Irritation (Category 2A)[1][2] | Ocular Contact (Splashes) | Tightly fitting safety goggles or a face shield | Shields the eyes from accidental splashes of the chemical, which can cause serious irritation. |
| Respiratory Tract Irritation (Category 3)[1][2] | Inhalation of Vapors or Aerosols | Use in a well-ventilated area or fume hood. Respirator (if ventilation is inadequate) | Minimizes the concentration of airborne vapors. A respirator provides direct protection to the respiratory system. |
Procedural Guidance for PPE Usage
Donning and Doffing: A Critical Sequence
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Ensure it is fully buttoned.
-
Respirator (if required): Perform a seal check.
-
Eye Protection: Goggles should fit snugly.
-
Gloves: Pull gloves over the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove by rolling it inside out, without shaking.
-
Eye Protection: Handle by the arms to avoid touching the front surface.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational Plans: Handling and Disposal
Handling:
-
Always handle 2-Phenyl-2-pentenal in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid direct contact with the skin and eyes[3].
Disposal of Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in a designated, labeled hazardous waste container[4].
-
Non-disposable PPE, such as lab coats, should be professionally laundered if contaminated. Do not take contaminated lab coats home.
-
Follow your institution's specific guidelines for hazardous waste disposal.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-Phenyl-2-pentenal.
Sources
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
